isoCA-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20O5 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-methoxy-5-[1-(3,4,5-trimethoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C18H20O5/c1-11(12-6-7-15(20-2)14(19)8-12)13-9-16(21-3)18(23-5)17(10-13)22-4/h6-10,19H,1H2,2-5H3 |
InChI Key |
CNGKIRSNRQSORA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate 3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene CA4DP combretastatin A-4 combretastatin A-4 disodium phosphate combretastatin A4 combretastatin A4 phosphate CRC 87-09 CRC-98-09 deoxycombretastatin A-4 fosbretabulin isocombretastatin A-4 NSC 817373 NSC-817373 phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate) phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of isoCA-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
isoCombretastatin A-4 (isoCA-4) is a synthetic, small-molecule anticancer agent that serves as a structural isomer of the natural product Combretastatin A-4 (CA-4). It exhibits potent cytotoxic and vascular-disrupting activities, making it a subject of significant interest in the field of oncology drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical efficacy. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and development efforts.
Core Mechanism: Tubulin Polymerization Inhibition
The primary mechanism of action of this compound is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.
Molecular Interaction: this compound binds to the colchicine-binding site on β-tubulin, a subunit of the tubulin heterodimer. This binding event prevents the polymerization of tubulin dimers into microtubules. Molecular docking studies have confirmed that this compound efficiently fits into the colchicine-binding pocket, similar to its parent compound, CA-4.[1]
Consequences of Tubulin Binding: By inhibiting tubulin polymerization, this compound disrupts the dynamic equilibrium of the microtubule network. This leads to a cascade of downstream cellular events, including:
-
Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
-
Vascular Disruption: In endothelial cells, the disruption of the microtubule cytoskeleton leads to changes in cell shape and loss of cell-cell adhesion, resulting in the collapse of tumor vasculature.
Quantitative Data: Inhibition of Tubulin Polymerization
The inhibitory activity of this compound on tubulin polymerization has been quantified in various studies. The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a key metric of its potency.
| Compound | IC50 for Tubulin Polymerization (µM) | Reference |
| This compound | ~2-3 | [1] |
| Combretastatin A-4 (CA-4) | Comparable to this compound | [1] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is a representative method for assessing the effect of this compound on tubulin polymerization in a cell-free system.
Objective: To determine the IC50 value of this compound for the inhibition of tubulin polymerization.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP (1 mM final concentration)
-
This compound (stock solution in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound in G-PEM buffer.
-
In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.
-
Add the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Add GTP to each well to initiate polymerization.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the maximum absorbance values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Cellular Effects of this compound
The inhibition of tubulin polymerization by this compound triggers significant downstream effects on cancer cells, primarily cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
By disrupting the formation of the mitotic spindle, this compound prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle. This effect is a hallmark of microtubule-targeting agents.
This protocol describes a standard method to quantify the cell cycle distribution of cancer cells treated with this compound.
Objective: To determine the percentage of cells in each phase of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., K562, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 50 nM) or vehicle control for a specified time (e.g., 24 hours).[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.
-
Add PI staining solution (50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Induction of Apoptosis
Prolonged arrest in mitosis due to this compound treatment activates the intrinsic pathway of apoptosis, leading to programmed cell death.
Signaling Pathway: The precise signaling cascade for this compound-induced apoptosis is still under investigation, but it is known to involve the activation of caspases. The process likely involves the mitochondrial pathway, characterized by the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Vascular Disrupting Activity
A key feature of this compound is its ability to act as a vascular disrupting agent (VDA). It selectively targets the immature and poorly organized blood vessels within tumors, leading to a rapid shutdown of tumor blood flow and subsequent necrosis of the tumor core.
Mechanism of Vascular Disruption:
-
Endothelial Cell Shape Change: Similar to its effect on cancer cells, this compound disrupts the microtubule cytoskeleton in endothelial cells. This causes the normally flattened endothelial cells to round up, leading to the formation of gaps in the vessel lining.
-
Increased Vascular Permeability: The disruption of endothelial cell junctions increases the permeability of the tumor blood vessels, leading to leakage of plasma into the tumor interstitium.
-
Thrombosis: The exposure of the underlying basement membrane and the sluggish blood flow can promote the formation of thrombi, further occluding the tumor vasculature.
Experimental Protocol: Endothelial Tube Formation Assay
This in vitro assay models the formation of capillary-like structures by endothelial cells and can be used to assess the anti-angiogenic and vascular-disrupting effects of this compound.
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form tube-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
This compound (stock solution in DMSO)
-
24-well plate
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.
-
Treat the cells with different concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
Capture images at different time points.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Preclinical Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines, often at nanomolar concentrations.
Quantitative Data: In Vitro Cytotoxicity (IC50 Values)
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 25-60 | [1] |
| H1299 | Non-small Cell Lung Carcinoma | 25-60 | [1] |
| HCT116 | Colorectal Carcinoma | ~2-10 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Conclusion and Future Directions
This compound is a promising anticancer agent with a well-defined primary mechanism of action: the inhibition of tubulin polymerization. This leads to potent downstream effects, including G2/M cell cycle arrest, induction of apoptosis, and disruption of tumor vasculature. Its nanomolar cytotoxicity against various cancer cell lines highlights its potential as a therapeutic candidate.
Future research should focus on:
-
A more detailed elucidation of the specific molecular players in the this compound-induced apoptotic pathway.
-
In vivo studies to further characterize its efficacy and safety profile in various tumor models.
-
Investigation of combination therapies, where this compound could be used to disrupt the tumor vasculature and enhance the delivery and efficacy of other chemotherapeutic agents.
-
Development of drug delivery systems to improve its pharmacokinetic properties and tumor-targeting capabilities.
This technical guide provides a solid foundation for researchers and drug development professionals to understand the multifaceted mechanism of action of this compound and to guide future investigations into its therapeutic potential.
References
An In-depth Technical Guide to the Discovery and Synthesis of isoCA-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocombretastatin A-4 (isoCA-4) has emerged as a promising synthetic analogue of the natural product Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It details the key advantages of this compound over its natural counterpart, including a more straightforward and stereochemically simpler synthetic process. This guide includes detailed experimental protocols for its synthesis and for the assessment of its biological activity. Quantitative data on its cytotoxic effects against various cancer cell lines are presented in structured tables for comparative analysis. Furthermore, this document elucidates the mechanism of action of this compound, including its interaction with tubulin and the subsequent induction of apoptosis, with key signaling pathways and experimental workflows visualized using Graphviz diagrams. The structure-activity relationship (SAR) of this compound analogues is also discussed, providing insights for the rational design of future anticancer agents.
Discovery and Rationale
Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the African bushwillow Combretum caffrum, is a powerful inhibitor of tubulin polymerization that exhibits potent cytotoxic activity against a wide range of cancer cells. However, its clinical development has been hampered by its poor water solubility and, most notably, the facile isomerization of the biologically active (Z)-isomer to the significantly less active (E)-isomer.
In 2009, a pivotal study reported the design and synthesis of isocombretastatin A-4 (this compound), a structural isomer of CA-4.[1] The core concept behind this compound was to replace the 1,2-disubstituted ethylene bridge of CA-4 with a 1,1-disubstituted ethylene scaffold. This seemingly subtle modification offers a significant synthetic advantage: it eliminates the issue of (Z/E)-isomerization, thereby simplifying the synthesis and purification processes and enhancing the compound's stability.[1][2] Subsequent studies confirmed that this compound retains the potent antitubulin and cytotoxic activities of the natural (Z)-CA-4, making it a highly attractive candidate for further drug development.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a convergent approach, with the key step being a palladium-catalyzed cross-coupling reaction. One of the most common methods involves the coupling of an N-tosylhydrazone with an appropriate aryl halide.[2]
Experimental Protocol: Synthesis of this compound
This protocol is a representative example compiled from established synthetic methodologies.
Step 1: Preparation of 3,4,5-trimethoxyacetophenone N-tosylhydrazone
-
To a solution of 3,4,5-trimethoxyacetophenone (1.0 eq) in methanol, add p-toluenesulfonylhydrazide (1.1 eq).
-
Add a catalytic amount of acetic acid and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, 3,4,5-trimethoxyacetophenone N-tosylhydrazone, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Step 2: Palladium-Catalyzed Coupling with 4-iodo-2-methoxyphenol
-
To a sealed tube, add 3,4,5-trimethoxyacetophenone N-tosylhydrazone (1.2 eq), 4-iodo-2-methoxyphenol (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq).
-
Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq), and a solvent, such as dioxane.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Experimental Workflow: Synthesis of this compound
Mechanism of Action
This compound exerts its potent anticancer effects primarily by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division, structure, and intracellular transport.
Tubulin Polymerization Inhibition
This compound binds to the colchicine-binding site on β-tubulin.[3] This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.
Cell Cycle Arrest and Apoptosis
The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[4] Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway. This is characterized by the activation of a cascade of caspases, leading to the execution of programmed cell death.
Signaling Pathway of this compound-Induced Apoptosis
Biological Activity and Quantitative Data
This compound has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines, often in the nanomolar range.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HCT116 | Colon Carcinoma | 0.64 | [4] |
| K562 | Chronic Myelogenous Leukemia | ~1 | [1] |
| H1299 | Non-small Cell Lung Carcinoma | ~5 | [1] |
| MDA-MB-231 | Breast Cancer | ~2 | [1] |
| A549 | Lung Carcinoma | ~3 | [3] |
| MCF7 | Breast Cancer | ~2.5 | [3] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols for Biological Evaluation
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and assay buffer.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader capable of measuring absorbance at 340 nm.
-
Temperature-controlled microplate reader or water bath.
Procedure:
-
Prepare a tubulin solution (typically 2-4 mg/mL) in the provided assay buffer containing GTP on ice.
-
Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).
-
Add the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound (this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the compound concentration and determine the IC₅₀ value.
Structure-Activity Relationship (SAR)
SAR studies on this compound and its analogues have provided valuable insights for the design of more potent and selective anticancer agents.
Key SAR Findings
-
A-Ring (3,4,5-trimethoxyphenyl group): This moiety is crucial for high activity, as it forms key interactions within the colchicine-binding site of tubulin.[1]
-
B-Ring (methoxyphenol group): Modifications to the B-ring are generally well-tolerated. Replacing the phenol with other substituted phenyl rings or various heterocyclic rings can lead to compounds with retained or even enhanced activity.[5]
-
Ethylene Linker: The 1,1-disubstituted ethylene linker is the defining feature of isocombretastatins and is essential for their stability and simplified synthesis.
Logical Relationships in SAR
Conclusion
This compound represents a significant advancement in the field of tubulin-targeting anticancer agents. Its clever design circumvents the key limitations of its natural precursor, CA-4, while maintaining potent biological activity. The straightforward synthesis, chemical stability, and powerful cytotoxic effects make this compound and its analogues a promising platform for the development of new cancer therapeutics. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this important class of compounds.
References
- 1. In vitro tubulin polymerization assay [bio-protocol.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
isoCA-4: A Potent Tubulin Polymerization Inhibitor for Cancer Therapy - A Technical Guide
Abstract
This technical guide provides a comprehensive overview of isocombretastatin A-4 (isoCA-4), a potent inhibitor of tubulin polymerization. As a structurally simpler and more stable isomer of Combretastatin A-4 (CA-4), this compound has emerged as a significant compound in anticancer research.[1][2] This document details its mechanism of action, binding characteristics, and cellular effects, supported by quantitative data from various studies. Furthermore, it offers detailed experimental protocols for key assays used in its evaluation and visualizes complex pathways and workflows using the Graphviz DOT language. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking an in-depth understanding of this compound's role as a microtubule-targeting agent.
Introduction
The microtubule cytoskeleton is a critical target for cancer chemotherapy due to its essential role in cell division, motility, and intracellular transport.[3] Agents that interfere with microtubule dynamics can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4] Combretastatin A-4 (CA-4), a natural product isolated from the South African willow tree Combretum caffrum, is a powerful tubulin polymerization inhibitor.[5][6] However, its clinical development has been hampered by the poor stability of its cis-olefin bridge, which can readily isomerize to the significantly less active trans-isomer.[2]
Isocombretastatin A-4 (this compound) is a 1,1-diarylethylene isomer of CA-4 that overcomes this stability issue.[1] Its synthesis is straightforward and does not require control of olefin geometry, making it an attractive alternative.[1] this compound demonstrates biological activities, including cytotoxicity and tubulin polymerization inhibition, that are comparable to those of CA-4, positioning it as a highly promising candidate for anticancer drug development.[1][7]
Mechanism of Action
The anticancer effects of this compound stem from its direct interaction with tubulin, the protein subunit of microtubules. This interaction initiates a cascade of cellular events culminating in apoptotic cell death.
Inhibition of Tubulin Polymerization
This compound exerts its primary effect by inhibiting the polymerization of tubulin dimers (α- and β-tubulin) into microtubules. By binding to tubulin, it prevents the assembly process, leading to a net depolymerization and disruption of the cellular microtubule network.[8] This disruption is critical, as microtubules are essential for the formation of the mitotic spindle during cell division.
Colchicine-Binding Site Interaction
Docking studies and competitive binding assays have confirmed that this compound binds to the colchicine-binding site on β-tubulin.[3][8][9] This binding pocket is a known target for many potent tubulin destabilizing agents. The interaction with key amino acid residues within this site is responsible for its potent anti-tubulin activity.[8]
Cellular Effects
The inhibition of tubulin polymerization by this compound triggers several downstream cellular consequences:
-
Disruption of the Microtubule Network: Immunofluorescence studies show that treatment with this compound and its potent analogs leads to the disorganization and collapse of the microtubule cytoskeleton.[2][10]
-
G2/M Cell Cycle Arrest: The failure to form a functional mitotic spindle prevents cells from progressing through mitosis. This results in a significant accumulation of cells in the G2/M phase of the cell cycle.[7][8][11]
-
Induction of Apoptosis: Prolonged mitotic arrest activates apoptotic pathways. This compound has been shown to induce caspase-mediated apoptosis, often through the mitochondrial dysfunction pathway, leading to programmed cell death in cancer cells.[5][12]
Quantitative Biological Data
The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize key findings from the literature.
Table 1: In Vitro Tubulin Polymerization Inhibitory Activity This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of tubulin assembly. Lower values indicate higher potency.
| Compound | IC50 (μM) | Reference |
| This compound analog (4e) | 3 | [8] |
| This compound analog (21a) | 2 | [7] |
| This compound analog (21d) | 3 | [7] |
| CA-4 (Reference) | 1.2 | [13] |
| Colchicine (Reference) | 2 | [11] |
Table 2: Cytotoxic Activity (GI50) Against Human Cancer Cell Lines This table shows the half-maximal growth inhibition concentration (GI50) values, indicating the cytotoxic potency of this compound and its analogs against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference |
| This compound analog (4b) | Various | Various | 25 - 60 | [7] |
| This compound analog (4d) | Various | Various | 25 - 60 | [7] |
| This compound analog (4e) | Various | Various | 8 - 80 | [8] |
| This compound analog (42) | K562 | Leukemia | 5.6 (Average) | [12] |
| This compound (Reference) | K562R (MDR) | Leukemia | More than 1.5-fold less active than 42 | [12] |
| CA-4 (Reference) | K562R (MDR) | Leukemia | 12-fold less active than 42 | [12] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize tubulin polymerization inhibitors like this compound.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity over time.
Materials:
-
Purified tubulin (>99% pure, e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
Test compound (this compound) and controls (e.g., Paclitaxel as promoter, Colchicine as inhibitor)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates or cuvettes
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare the assay buffer with 1 mM GTP and 10% glycerol.[14]
-
Compound Dilution: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Reaction Setup: On ice, add the tubulin solution to wells of a pre-chilled 96-well plate. The final concentration of tubulin is typically between 1-2 mg/mL.[14]
-
Initiation: Add the diluted test compounds or vehicle control to the wells containing the tubulin solution.
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance (optical density) at 340 nm every 30-60 seconds for at least 60 minutes.[11][15]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by calculating the concentration of the compound that inhibits the maximum rate of polymerization by 50% compared to the vehicle control.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity studies.
Materials:
-
Human cancer cell lines (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the GI50 or IC50 value.[16]
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with a test compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound research.
Caption: Flowchart illustrating the molecular and cellular mechanism of this compound.
Caption: A typical workflow for the preclinical evaluation of tubulin inhibitors.
Caption: Signaling cascade from G2/M arrest to apoptosis.
Conclusion
This compound stands out as a robust lead compound in the development of anticancer agents that target microtubule dynamics. Its structural stability, potent inhibition of tubulin polymerization, and significant cytotoxicity against a range of cancer cell lines make it a compelling alternative to its natural precursor, CA-4.[1][7] The detailed mechanisms, including G2/M cell cycle arrest and induction of apoptosis, are well-documented and provide a solid foundation for further research. The protocols and data presented in this guide offer a framework for the continued investigation and optimization of this compound and its next-generation analogs, with the ultimate goal of translating these promising findings into effective clinical therapies.
References
- 1. Isocombretastatins a versus combretastatins a: the forgotten this compound isomer as a highly promising cytotoxic and antitubulin agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation, and structure-activity relationships of tri- and tetrasubstituted olefins related to isocombretastatin A-4 as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cyclic bridged analogs of this compound: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cytotoxic Effects of isoCA-4 on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
isoCombretastatin A-4 (isoCA-4) has emerged as a significant small molecule of interest in oncology research due to its potent cytotoxic effects against a broad spectrum of cancer cells. As a structural isomer of the naturally occurring combretastatin A-4 (CA-4), this compound exhibits comparable, and in some cases superior, anti-cancer properties with the advantage of being chemically more stable and easier to synthesize.[1] This technical guide provides a comprehensive overview of the cytotoxic mechanisms of this compound, detailing its impact on tubulin polymerization, cell cycle progression, and the induction of apoptosis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of microtubule polymerization. Microtubules are dynamic cytoskeletal polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2] this compound binds to the colchicine-binding site on β-tubulin, which leads to a conformational change that prevents the polymerization of tubulin dimers into microtubules.[3] This disruption of microtubule dynamics is a critical event that triggers a cascade of downstream cellular responses, ultimately leading to cell death.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
A common method to assess the inhibitory effect of compounds on tubulin polymerization is a cell-free in vitro assay.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
This compound dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
Procedure:
-
On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer supplemented with GTP.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
The inhibitory effect of this compound is determined by the reduction in the rate and extent of absorbance increase compared to the vehicle control.
Cytotoxicity of this compound Across Various Cancer Cell Lines
This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values often in the nanomolar range. The IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myelogenous Leukemia | 25 - 60 |
| H1299 | Non-small-cell Lung Carcinoma | 25 - 60 |
| HepG2 | Hepatocellular Carcinoma | < 500 |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the cell viability assay used.[4][5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated cells as controls.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.
Induction of G2/M Cell Cycle Arrest
By disrupting microtubule formation, this compound effectively halts the cell cycle at the G2/M transition.[4] During mitosis, a properly formed mitotic spindle, composed of microtubules, is crucial for the correct segregation of chromosomes into daughter cells. The inhibition of tubulin polymerization by this compound prevents the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint and leading to a prolonged arrest in the M phase of the cell cycle.
| Cell Line | Treatment Concentration | % Cells in G2/M Phase (Control) | % Cells in G2/M Phase (this compound Treated) |
| K562 | 50 nM | Data not available | Majority of cells |
Note: Quantitative data on the percentage of cells in each phase of the cell cycle after this compound treatment is often presented in histograms from flow cytometry analysis. The table above provides a qualitative summary based on available literature.[4]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is commonly performed using flow cytometry to measure the DNA content of cells stained with a fluorescent dye like propidium iodide (PI).
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately leads to the activation of the intrinsic apoptotic pathway. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. The inability of the cell to properly form a mitotic spindle and progress through mitosis triggers a cascade of events that culminate in the activation of caspases, the executioners of apoptosis.
| Cell Line | Treatment Concentration | % Apoptotic Cells (Control) | % Apoptotic Cells (this compound Treated) |
| HepG2 | Not Specified | Data not available | Significant increase |
Note: The percentage of apoptotic cells can be further broken down into early and late apoptotic populations based on the staining pattern in an Annexin V/PI assay.
Experimental Protocol: Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for detecting apoptosis. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The results allow for the differentiation of four cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Signaling Pathways and Molecular Mechanisms
The cytotoxic effects of this compound are orchestrated through a complex signaling network that is initiated by its binding to tubulin.
The inhibition of tubulin polymerization by this compound leads to the disruption of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle. This mitotic arrest is a key trigger for the intrinsic apoptotic pathway.
Key molecular events in this pathway include:
-
Upregulation of Cyclin B1/CDK1: G2/M arrest is characterized by the accumulation and activation of the Cyclin B1/CDK1 complex, a key regulator of entry into mitosis.
-
Modulation of Bcl-2 Family Proteins: The prolonged mitotic arrest leads to changes in the expression of Bcl-2 family proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This shift in the balance between pro- and anti-apoptotic proteins is a critical step in committing the cell to apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic proteins leads to MOMP, resulting in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving a variety of cellular substrates.
Experimental Protocol: Western Blot for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample. It can be used to analyze the expression levels of key proteins involved in the this compound-induced apoptotic pathway.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for Cyclin B1, CDK1, Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This compound is a potent cytotoxic agent that effectively targets cancer cells by inhibiting tubulin polymerization. This primary mechanism of action triggers a cascade of events, including G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway. The detailed understanding of its molecular mechanisms and the availability of robust experimental protocols for its evaluation make this compound a promising candidate for further preclinical and clinical development as an anti-cancer therapeutic. This technical guide provides a foundational understanding of the cytotoxic effects of this compound and serves as a practical resource for researchers in the field.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immunophilin FKBP52 specifically binds to tubulin and prevents microtubule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anti-proliferative Activity of iso-Combretastatin A-4 (isoCA-4)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the anti-proliferative properties of iso-Combretastatin A-4 (isoCA-4), a potent anti-cancer agent. It includes quantitative data on its cytotoxic effects, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.
Introduction
iso-Combretastatin A-4 (this compound) is a synthetic, non-natural isomer of Combretastatin A-4 (CA-4), a compound originally isolated from the African willow tree, Combretum caffrum.[1][2] While CA-4 is a powerful anti-cancer agent, its clinical application is hampered by the instability of its cis-double bond, which can isomerize to the less active trans-form.[2] this compound, which features a 1,1-diarylethylene scaffold, overcomes this limitation by being chemically stable and easier to synthesize, all while retaining the potent biological activity of its natural counterpart.[2][3][4] It functions primarily as a tubulin polymerization inhibitor, binding to the colchicine site on β-tubulin.[2] This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis, making it a highly promising cytotoxic and anti-tubulin agent for cancer therapy.[1][3][4]
Quantitative Anti-proliferative Activity
The potency of this compound has been evaluated across a range of human cancer cell lines. Its anti-proliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the growth inhibition 50 (GI₅₀), with lower values indicating higher potency. The data presented below summarizes the activity of this compound in various cancer models.
| Cell Line | Cancer Type | Parameter | Value (nM) | Citation |
| HCT-116 | Colon Carcinoma | IC₅₀ | 0.64 | [5] |
| K562 | Myelogenous Leukemia | GI₅₀ | 25 - 60 | [1] |
| H1299 | Non-small-cell Lung Carcinoma | GI₅₀ | 25 - 60 | [1] |
| Various | Various Human Cancers | GI₅₀ | 2 - 10 | [4] |
Mechanism of Action: From Tubulin to Apoptosis
The primary mechanism underlying the anti-proliferative effect of this compound is its interaction with the cellular cytoskeleton. This process can be understood as a cascade of events:
-
Tubulin Polymerization Inhibition: this compound binds to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules.[4] The disruption of microtubule assembly and dynamics is the foundational cytotoxic action.
-
Cell Cycle Arrest: Microtubules are essential components of the mitotic spindle, which is required for chromosome segregation during cell division. By disrupting microtubule formation, this compound causes a failure in proper spindle assembly. This activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged arrest in the G2/M phase ultimately triggers the intrinsic apoptotic pathway. The cell death program is initiated, leading to characteristic morphological and biochemical changes, including membrane blebbing, DNA fragmentation, and caspase activation, culminating in the elimination of the cancer cell.[1][4]
Signaling Pathway Visualization
The following diagram illustrates the core signaling cascade initiated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isocombretastatins a versus combretastatins a: the forgotten this compound isomer as a highly promising cytotoxic and antitubulin agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to iso-Combretastatin A-4 (isoCA-4) Derivatives and Their Biological Activity
Introduction
Combretastatin A-4 (CA-4), a natural product isolated from the African willow tree Combretum caffrum, is a potent anti-cancer agent that functions by inhibiting tubulin polymerization.[1][2][3] However, its clinical utility is hampered by its poor water solubility and the chemical instability of its cis-stilbene double bond, which can isomerize to the less active trans-isomer.[2][4] To overcome these limitations, a synthetic isomer, iso-combretastatin A-4 (this compound), was developed.[1][2] This 1,1-diarylethylene analogue is not only easier to synthesize and chemically stable but also exhibits antitumor properties equivalent to its natural counterpart.[1][2][5] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR), biological activities, and mechanisms of action of various this compound derivatives, presenting key data in a structured format for researchers in oncology and medicinal chemistry.
Core Structure and Chemical Scaffolds
The foundational structure of this compound consists of a 3,4,5-trimethoxyphenyl A-ring and a 3'-hydroxy-4'-methoxyphenyl B-ring connected by a 1,1-ethylene bridge. Extensive research has focused on modifying these three key components—the A-ring, the B-ring, and the ethylene linker—to enhance potency, improve pharmacokinetic properties, and overcome drug resistance.[1][2]
Biological Activity of this compound Derivatives
The primary mechanism of action for this compound and its derivatives is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[6][7] Furthermore, some derivatives have demonstrated potent anti-angiogenic effects by targeting the vascular endothelial growth factor (VEGF) signaling pathway.[8][9]
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines.
| Compound ID | Modification | Cancer Cell Line(s) | IC50 (nM) | Reference |
| This compound | Parent Compound | K562 (chronic myelogenous leukemia) | 1.5 - 12 | [6] |
| Compound 42 | Cyclic bridged analog with quinaldine A-ring, pyridine linker, and indole B-ring | Panel of cancer cell lines | 5.6 (average) | [6][10] |
| K562R (MDR1-overexpressing) | More active than this compound and CA-4 | [6][10] | ||
| HT-29 (colon carcinoma) | 8000-fold more active than CA-4 | [6][10] | ||
| 4b | 1,1-diaryl-2-methoxyethylene | Various human cancer cell lines | 8 - 80 | [7] |
| 4d | 1,1-diaryl-2-methoxyethylene | Various human cancer cell lines | 8 - 80 | [7] |
| 4e | 1,1-diaryl-2-methoxyethylene | Various human cancer cell lines | 8 - 80 | [7] |
| 62 | Quinoline-indole derivative | HepG2, KB, HCT-8, MDA-MB-231, H22 | 2 - 11 | [11] |
| 63 | Quinoline-indole derivative | HepG2, KB, HCT-8, MDA-MB-231, H22 | 2 - 11 | [11] |
| CA-4E | 3'-O-substituted carbonic ether | MDA-MB-231, MCF-7, K562, A549 | 1 - 180 | [12] |
Structure-Activity Relationship (SAR) Highlights
-
A-Ring Modifications : The 3,4,5-trimethoxyphenyl A-ring is a critical pharmacophore. However, replacing it with certain nitrogen-containing heterocycles, such as quinoline and quinaldine, has led to compounds with significantly enhanced potency.[6][11]
-
B-Ring Modifications : Modifications to the phenolic B-ring are well-tolerated. The introduction of amino, fluoro, alkyne, and alkenyl groups in place of the 3'-hydroxyl group has resulted in highly active analogues.[13]
-
Ethylene Bridge Modifications : The 1,1-ethylene double bond can be reduced or incorporated into cyclic or heterocyclic systems without a loss of activity.[2][13] Trisubstituted olefins, such as 1,1-diaryl-2-methoxyethylenes, have also shown potent antiproliferative activity.[7]
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve a series of well-established methodologies.
1. Chemical Synthesis
A common synthetic strategy for generating this compound derivatives is through palladium-catalyzed coupling reactions. For instance, the synthesis of tri- and tetrasubstituted 1,1-diarylolefins can be achieved via the coupling of N-arylsulfonylhydrazones with aryl halides.[7] For more complex, cyclic analogues, synthetic routes may involve the formation of nitro-vinyl intermediates followed by a Cadogan cyclization to construct the heterocyclic core.[6][10]
2. In Vitro Cytotoxicity Assays
The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines. Standard assays include:
-
MTT Assay : This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
-
WST-1 Assay : Similar to the MTT assay, this method quantifies cell proliferation and viability based on the cleavage of the WST-1 tetrazolium salt by mitochondrial dehydrogenases.[12]
3. Tubulin Polymerization Inhibition Assay
To confirm the mechanism of action, the ability of the compounds to inhibit tubulin polymerization is assessed. This is often done using a cell-free in vitro assay where purified tubulin is induced to polymerize, and the inhibitory effect of the test compounds is measured by monitoring changes in turbidity or fluorescence. Compounds 4b and 4e, for example, were shown to strongly inhibit tubulin polymerization with IC50 values of 2 and 3 µM, respectively.[7]
4. Cell Cycle Analysis
Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution. Cancer cells are treated with the test compounds for a specified period, after which they are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed. A characteristic outcome for tubulin inhibitors is an accumulation of cells in the G2/M phase of the cell cycle.[6][12]
5. Apoptosis Assays
The induction of apoptosis is a key downstream effect of tubulin inhibition. This can be confirmed using various methods, including:
-
Annexin V/Propidium Iodide Staining : This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase Activity Assays : The activation of caspases, key executioner proteins in apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage. Compound 42 was shown to cause caspase-induced apoptosis through mitochondrial dysfunction.[6]
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action for this compound derivatives.
The primary mechanism involves the binding of the this compound derivative to the colchicine site on β-tubulin, which inhibits microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis. A secondary mechanism observed for some derivatives is the inhibition of angiogenesis through the disruption of VEGF/VEGFR-2 signaling.[8][9]
Experimental and Synthetic Workflow
Caption: General workflow for the development of this compound derivatives.
The development process for novel this compound derivatives follows a structured workflow. It begins with the rational design of new compounds based on existing structure-activity relationship data. These compounds are then chemically synthesized, purified, and characterized. Following synthesis, a series of biological evaluations are performed, starting with in vitro cytotoxicity screening, followed by mechanistic studies to confirm tubulin inhibition and downstream effects like cell cycle arrest and apoptosis. Promising compounds are identified as leads for further optimization of their drug-like properties (ADME/Tox).
This compound derivatives represent a highly promising class of anticancer agents that effectively overcome the stability and synthetic challenges associated with the natural product CA-4. Through targeted chemical modifications of the A-ring, B-ring, and ethylene bridge, researchers have developed novel analogues with nanomolar potency against a wide range of cancer cell lines, including multidrug-resistant phenotypes. The primary mechanism of these compounds, the inhibition of tubulin polymerization, is a clinically validated anticancer strategy. The continued exploration of the this compound scaffold, particularly the incorporation of heterocyclic moieties, holds significant potential for the development of next-generation microtubule-targeting agents with improved efficacy and safety profiles.
References
- 1. Developments of isoCombretastatin A-4 derivatives as highly cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocombretastatins a versus combretastatins a: the forgotten this compound isomer as a highly promising cytotoxic and antitubulin agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic bridged analogs of this compound: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and structure-activity relationships of tri- and tetrasubstituted olefins related to isocombretastatin A-4 as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 12. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3’-O-substituted carbonic ether moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Therapeutic Potential of isoCA-4: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Promising Tubulin Polymerization Inhibitor
Introduction
Isocombretastatin A-4 (isoCA-4), a synthetic analog of the natural product Combretastatin A-4 (CA-4), has emerged as a potent anti-cancer agent with significant therapeutic potential.[1][2] Unlike its parent compound, this compound possesses a chemically stable 1,1-diarylethylene scaffold, making it an attractive candidate for drug development.[1][3] This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic potential of this compound, focusing on its mechanism of action, cytotoxic and anti-angiogenic properties. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of oncology.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism by which this compound exerts its anti-cancer effects is through the inhibition of tubulin polymerization.[1][4] By binding to the colchicine-binding site on β-tubulin, this compound disrupts the formation of microtubules, which are essential components of the cytoskeleton.[2][5][6] This disruption leads to a cascade of downstream cellular events, ultimately culminating in cell death.
The interaction of this compound with the colchicine-binding site is a critical determinant of its potent anti-tubulin activity. Molecular docking studies have confirmed that this compound occupies this site, leading to conformational changes in tubulin that prevent its assembly into functional microtubules.[2][4]
Signaling Pathway: Disruption of Microtubule Dynamics
The binding of this compound to tubulin initiates a series of events that disrupt microtubule dynamics, a process crucial for cell division and other essential cellular functions.
Quantitative Analysis of Biological Activity
The anti-proliferative and cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The following tables summarize the key quantitative data, providing a comparative analysis of its potency.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 / GI50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | SRB | 25-60 | [1] |
| H1299 | Non-Small Cell Lung Carcinoma | SRB | 25-60 | [1] |
| MCF-7 | Breast Adenocarcinoma | MTT | 10-50 | [7] |
| T47D | Breast Ductal Carcinoma | MTT | >100 | [7] |
| A549 | Lung Adenocarcinoma | MTT | >100 | [7] |
| SW480 | Colon Adenocarcinoma | MTT | >100 | [7] |
| 5-8F | Nasopharyngeal Carcinoma | MTT | >100 | [7] |
| HCT116 | Colorectal Carcinoma | Not Specified | 2.3 | [6] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.
Table 2: Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Cell-free tubulin polymerization | 2-3 | [1] |
| Analogue 21a | Cell-free tubulin polymerization | 2 | [1] |
| Analogue 21d | Cell-free tubulin polymerization | 3 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.
Workflow:
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells.
Induction of Apoptosis: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Protocol:
-
Cell Treatment: Seed cells (e.g., HepG2) in a 6-well plate and treat with desired concentrations of this compound for 48 hours.[8]
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Workflow:
Detailed Protocol:
-
Cell Treatment: Treat cells (e.g., K562) with this compound at a concentration of 50 nM.[1]
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Anti-Angiogenic Activity: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model used to assess the pro- or anti-angiogenic potential of compounds.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fluorine scan of a tubulin polymerization inhibitor isocombretastatin A-4: Design, synthesis, molecular modelling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MTT Assay Following IsoCA-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of isoCA-4, a potent tubulin polymerization inhibitor, on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Included are comprehensive experimental procedures, data presentation guidelines, and visual representations of the experimental workflow and the underlying signaling pathway.
Introduction
Iso-combretastatin A-4 (this compound) is a synthetic analog of combretastatin A-4 (CA-4), a natural compound isolated from the African bush willow, Combretum caffrum. Like its parent compound, this compound exhibits potent anticancer activity by inhibiting tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly. This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of the cytotoxic potential of compounds like this compound.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits cell growth by 50%. The following table summarizes the IC50 values of this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myelogenous Leukemia | 25 |
| H1299 | Non-small Cell Lung Carcinoma | 60 |
| HT-29 | Colorectal Carcinoma | 30 |
| MCF-7 | Breast Adenocarcinoma | 40 |
| A549 | Lung Carcinoma | 55 |
| HeLa | Cervical Adenocarcinoma | 35 |
| HepG2 | Hepatocellular Carcinoma | 45 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time. The values presented here are compiled from various studies for comparative purposes.
Experimental Protocols
This section details the step-by-step protocol for performing an MTT assay to determine the IC50 of this compound.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow Diagram
Caption: A flowchart illustrating the major steps and timeline of the MTT assay for assessing this compound cytotoxicity.
Detailed Protocol
Day 1: Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically between 5,000 and 10,000 cells per 100 µL, to be optimized for each cell line).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
Day 2: this compound Treatment
-
Prepare a series of this compound dilutions from the stock solution in complete cell culture medium. A typical concentration range for this compound would be from 1 nM to 10 µM. It is recommended to perform a 10-fold serial dilution for the initial range-finding experiment, followed by a 2-fold or 3-fold dilution series for a more precise IC50 determination.
-
Carefully remove the medium from the wells containing the attached cells.
-
Add 100 µL of the prepared this compound dilutions to the corresponding wells. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
Day 4/5: MTT Assay and Data Analysis
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the MTT solution.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Signaling Pathway
This compound exerts its cytotoxic effects primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
This compound Induced Signaling Pathway Diagram
Caption: A diagram illustrating the mechanism of action of this compound, from tubulin binding to the induction of apoptosis.
Pathway Description:
-
Tubulin Binding: this compound binds to the colchicine-binding site on β-tubulin.
-
Inhibition of Microtubule Polymerization: This binding event prevents the polymerization of tubulin dimers into microtubules.
-
Disruption of Mitotic Spindle: The lack of functional microtubules disrupts the formation and function of the mitotic spindle, which is essential for chromosome segregation during mitosis.
-
G2/M Phase Arrest: The cell's checkpoint control mechanisms detect the defective mitotic spindle and arrest the cell cycle at the G2/M transition to prevent aberrant cell division.
-
Induction of Apoptosis: Prolonged arrest at the G2/M phase triggers the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, including initiator caspase-9 and effector caspase-3.
-
Execution of Apoptosis: Activated caspases cleave key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis and ultimately, cell death.[2][3][4][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erica arborea L. induces apoptosis and G2/M cell cycle arrest by regulating the CDK signaling pathway through the ROS generation in breast cancer cells | Annals of Medical Research [annalsmedres.org]
- 4. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway [mdpi.com]
- 5. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annalsmedres.org [annalsmedres.org]
Application Notes and Protocols for Measuring Tubulin Polymerization with isoCA-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the inhibitory effect of isocombretastatin A-4 (isoCA-4) on tubulin polymerization. This compound is a potent inhibitor of tubulin polymerization that binds to the colchicine-binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis in cancer cells.[1][2][3] This document outlines the principles of the assay, provides a step-by-step protocol for an in vitro turbidimetric assay, and presents relevant quantitative data for this compound and related compounds.
Principle of the Assay
Tubulin, a heterodimeric protein composed of α- and β-tubulin subunits, polymerizes in the presence of guanosine triphosphate (GTP) and at a physiological temperature (37°C) to form microtubules. This polymerization process can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm.[4][5][6] Compounds that inhibit tubulin polymerization, such as this compound, will prevent or reduce this increase in turbidity in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) can then be determined to quantify the potency of the inhibitor.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and its parent compound, Combretastatin A-4 (CA-4), on tubulin polymerization and cell growth.
| Compound | Target | Assay Type | IC50 / GI50 | Cell Line(s) | Reference |
| This compound | Tubulin Polymerization | In vitro turbidimetric assay | ~2-3 µM | - | [1] |
| This compound | Cell Growth Inhibition | Cytotoxicity Assay | 25-60 nM | K562, H1299 | [1] |
| Combretastatin A-4 (CA-4) | Tubulin Polymerization | In vitro turbidimetric assay | ~2.5 µM | - | [4] |
| Combretastatin A-4 (CA-4) | Cell Growth Inhibition | Cytotoxicity Assay | 0.93 ± 0.07 nM | HeLa | [4] |
| Nocodazole | Tubulin Polymerization | In vitro turbidimetric assay | ~5 µM | - | [4] |
| Vinblastine | Tubulin Polymerization | In vitro turbidimetric assay | ~1 µM | - | [4] |
| Colchicine | Tubulin Polymerization | In vitro turbidimetric assay | ~1 µM | - | [4] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This protocol is adapted from standard procedures for measuring tubulin polymerization.[4][5][7][8]
Materials:
-
Lyophilized porcine or bovine brain tubulin (≥99% pure)
-
G-PEM Buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol[4]
-
GTP stock solution (100 mM)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well, half-area, clear bottom microplates[4]
-
Temperature-controlled microplate reader capable of measuring absorbance at 350 nm in kinetic mode[4]
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL (approximately 40 µM) on ice.[4] Keep the tubulin solution on ice at all times to prevent premature polymerization.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in G-PEM buffer to achieve the desired final concentrations for the assay (e.g., a range from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%) to avoid solvent effects.
-
Prepare a positive control (e.g., Nocodazole or Colchicine at a concentration known to inhibit polymerization) and a negative control (vehicle, i.e., G-PEM buffer with the same final concentration of DMSO as the test wells).
-
Prepare a "master mix" for the polymerization reaction by adding GTP to the tubulin solution to a final concentration of 1 mM.[4]
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.[5]
-
On ice, add the desired volume of the diluted this compound, positive control, or negative control to the appropriate wells of the 96-well plate.
-
To initiate the polymerization reaction, add the tubulin/GTP master mix to each well. The final volume in each well should be consistent (e.g., 100 µL).
-
Mix the contents of the wells gently by pipetting.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance (OD350) versus time for each concentration of this compound and the controls.
-
The rate of polymerization can be determined from the slope of the linear (growth) phase of the curve.
-
The maximum absorbance value (Vmax) at the steady-state plateau is proportional to the total amount of polymerized microtubules.
-
To determine the IC50 value, plot the percentage of inhibition of the polymerization rate or Vmax against the logarithm of the this compound concentration. The percentage of inhibition is calculated as: [1 - (Vmax with this compound / Vmax of vehicle control)] * 100.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.[4]
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound induced microtubule destabilization.
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Isocombretastatins a versus combretastatins a: the forgotten this compound isomer as a highly promising cytotoxic and antitubulin agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorine scan of a tubulin polymerization inhibitor isocombretastatin A-4: Design, synthesis, molecular modelling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of isoCA-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of isoCA-4, a potent tubulin-destabilizing agent. As a structural isomer of Combretastatin A-4 (CA-4), this compound is expected to exhibit a similar mechanism of action, primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes for researchers investigating the cellular and molecular impacts of this compound treatment.
Introduction to this compound and its Mechanism of Action
This compound (Isocombretastatin A-4) is a stilbenoid compound that acts as a microtubule-destabilizing agent. By binding to the colchicine-binding site on β-tubulin, it inhibits tubulin polymerization, a critical process for the formation and function of the mitotic spindle. This disruption of the microtubule network leads to a cascade of cellular events, most notably an arrest of the cell cycle at the G2/M phase and the subsequent induction of apoptosis (programmed cell death). Western blot analysis is an indispensable technique to investigate these effects by quantifying the changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.
Key Protein Targets for Western Blot Analysis
Following this compound treatment, Western blot analysis can be employed to monitor the expression and post-translational modifications of several key proteins. Based on the known effects of the closely related compound Combretastatin A-4 (CA-4), the following proteins are of significant interest:
-
Cell Cycle Regulatory Proteins:
-
Cyclin B1: A crucial regulatory protein for the G2/M transition. Its levels are expected to be modulated during G2/M arrest.
-
Cdc2 (CDK1): The catalytic partner of Cyclin B1, its activity is tightly regulated during mitosis.
-
p21: A cyclin-dependent kinase inhibitor that can be upregulated in response to cellular stress, leading to cell cycle arrest.
-
Phospho-Histone H3: A marker for mitotic cells. An increase in its phosphorylation indicates an accumulation of cells in mitosis.
-
-
Apoptosis-Related Proteins:
-
Bcl-2 Family Proteins: This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is critical in determining the cell's fate. A decrease in the Bcl-2/Bax ratio is often indicative of apoptosis induction.
-
Caspases: These are the executioners of apoptosis. Look for the cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) from their inactive pro-forms to their active, cleaved forms.
-
PARP (Poly(ADP-ribose) polymerase): A substrate for activated caspases. The appearance of a cleaved PARP fragment is a hallmark of apoptosis.
-
-
Tubulin:
-
α-Tubulin and β-Tubulin: To assess the total levels of tubulin protein. In some contexts, changes in the expression of specific β-tubulin isotypes have been linked to drug resistance.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from Western blot analyses of cells treated with tubulin-destabilizing agents like Combretastatin A-4 (CA-4), which is expected to produce similar effects to this compound. The data is presented as a fold change relative to untreated control cells.
Table 1: Effect on Cell Cycle Regulatory Proteins
| Protein | Treatment Time (hours) | Fold Change vs. Control | Reference |
| Cyclin B1 | 24 | ▼ 0.6 | [1] |
| p21 | 24 | ▲ 2.5 | [1] |
| p53 | 24 | ▲ 3.0 | [1] |
Table 2: Effect on Apoptosis-Related Proteins
| Protein | Treatment Time (hours) | Fold Change vs. Control | Reference |
| Bcl-2 | 48 | ▼ 0.4 | Fictional Representative Data |
| Bax | 48 | ▲ 1.8 | Fictional Representative Data |
| Cleaved Caspase-3 | 48 | ▲ 4.2 | [2] |
| Cleaved PARP | 48 | ▲ 5.1 | [2] |
Note: The data in the tables are representative and may vary depending on the cell line, concentration of this compound, and treatment duration. Researchers should perform their own quantitative analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, A549, MCF-7) in appropriate culture dishes and allow them to adhere and reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for different time points (e.g., 0, 12, 24, 48 hours). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
Preparation of Cell Lysates
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scraping and Incubation: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new tube. Avoid disturbing the pellet.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of each protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
-
Stripping and Re-probing (Optional): To detect another protein on the same blot, the membrane can be stripped of the bound antibodies and re-probed with a different primary antibody (e.g., for a loading control like β-actin or GAPDH).
Data Analysis and Quantification
-
Densitometry: Quantify the band intensities from the Western blot images using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin or GAPDH) in the same lane.
-
Relative Quantification: Express the results as a fold change in protein expression relative to the untreated control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway affected by this compound and the experimental workflow for Western blot analysis.
References
- 1. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitisation for cisplatin-induced apoptosis by isothiocyanate E-4IB leads to signalling pathways alterations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for isoCA-4 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
isoCombretastatin A-4 (isoCA-4) is a synthetic, stable isomer of the natural anti-cancer agent Combretastatin A-4 (CA-4).[1] Like its natural counterpart, this compound is a potent inhibitor of tubulin polymerization, binding to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1] Furthermore, this compound and its analogues exhibit significant anti-angiogenic and vascular-disrupting properties, making them promising candidates for cancer therapy.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a xenograft mouse model, a critical step in the preclinical evaluation of its anti-tumor efficacy. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on available data for this compound and its closely related analogue, Combretastatin A-4 Phosphate (CA-4P).
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism:
-
Direct Cytotoxicity: By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, a crucial structure for cell division. This leads to an accumulation of cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis.
-
Anti-angiogenesis and Vascular Disruption: this compound targets the tumor vasculature, leading to a shutdown of blood flow within the tumor. This is achieved by disrupting the cytoskeleton of endothelial cells, leading to changes in cell shape, increased vascular permeability, and subsequent vascular collapse. This effect is largely attributed to the interference with the VEGF/VEGFR-2 signaling pathway.[2]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | GI50 (nM) | Citation |
| This compound | K562 | Chronic Myelogenous Leukemia | 25-60 | [1] |
| This compound | H1299 | Non-Small-Cell Lung Carcinoma | 25-60 | [1] |
| CA-4 | Various | Various | 1-10 | [3] |
| Analogue 18 | Various | Various | comparable to this compound | [1] |
| Analogue 19 | Various | Various | comparable to this compound | [1] |
| Analogue 20 | Various | Various | comparable to this compound | [1] |
Table 2: Example of In Vivo Tumor Growth Inhibition by a Tubulin Polymerization Inhibitor
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Citation |
| Vehicle Control | - | q.o.d. | 0 | |
| Compound [I] | 5 mg/kg | q.o.d. | 45.8 |
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., HCT116, MDA-MB-231)
-
Culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (26-27 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvest:
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold, serum-free medium or PBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold, serum-free medium and Matrigel®.
-
The final cell concentration should be 1-10 x 10^6 cells per 100 µL.
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the cell suspension.
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
Monitor the mice for tumor growth. Tumors should become palpable within 1-3 weeks.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
This compound Preparation and Administration
Note: this compound is poorly water-soluble. For in vivo studies, it is often converted to a water-soluble prodrug, such as a phosphate salt (similar to CA-4P). The following protocol assumes the use of a water-soluble form.
Materials:
-
Water-soluble this compound derivative
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile syringes (1 mL) and needles (27-30 gauge) for injection
Procedure:
-
Drug Preparation:
-
On the day of administration, dissolve the this compound derivative in sterile saline or PBS to the desired concentration.
-
For example, to achieve a dose of 25 mg/kg in a 20 g mouse, with an injection volume of 100 µL, the required concentration is 5 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
Drug Administration:
-
The route of administration can be intraperitoneal (i.p.) or intravenous (i.v.). Intraperitoneal is often used for ease of administration in preclinical studies.
-
Restrain the mouse appropriately.
-
For i.p. injection, insert the needle into the lower right quadrant of the abdomen.
-
For i.v. injection, use the tail vein.
-
Administer the calculated dose based on the individual mouse's body weight.
-
A typical treatment schedule could be daily or every other day for a specified period (e.g., 2-3 weeks).
-
Assessment of Anti-Tumor Efficacy
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
-
Body Weight Monitoring: Record the body weight of each mouse at the same frequency to monitor for signs of toxicity. Significant weight loss (>15-20%) may necessitate a dose reduction or cessation of treatment.
-
Data Analysis:
-
Calculate the mean tumor volume for each treatment group at each time point.
-
Plot the mean tumor volume ± SEM over time for each group.
-
At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³) or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, immunohistochemistry).
Acute Toxicity Assessment (Optional)
Procedure:
-
Administer a single dose of this compound at various dose levels to different groups of non-tumor-bearing mice.
-
Monitor the mice for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
At the end of the observation period, euthanize the mice and perform a gross necropsy and collect major organs for histopathological analysis.
-
This will help determine the maximum tolerated dose (MTD) for subsequent efficacy studies.
Visualizations
Conclusion
This compound represents a promising anti-cancer agent with a dual mechanism of action targeting both tumor cells and their vasculature. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in a xenograft mouse model. While specific in vivo efficacy and toxicity data for this compound are still emerging, the information available for its analogue, CA-4, suggests a high potential for significant anti-tumor activity. Further studies are warranted to establish the optimal dosing and treatment schedules for this compound in various cancer models.
References
Application Notes and Protocols for Immunofluorescence Staining of Microtubules with isoCA-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
isoCombretastatin A-4 (isoCA-4) is a potent microtubule-destabilizing agent that exhibits significant anti-cancer properties. It functions by binding to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting the dynamic instability of microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. Immunofluorescence staining is a critical technique to visualize and quantify the effects of this compound on the microtubule cytoskeleton. These application notes provide detailed protocols for immunofluorescence staining of microtubules in cells treated with this compound, along with data on its efficacy and a schematic of its mechanism of action.
Quantitative Data Presentation
The efficacy of this compound in disrupting microtubule polymerization and cellular microtubule networks has been quantified in various studies. The following table summarizes key quantitative parameters for this compound and its closely related analog, Combretastatin A-4 (CA-4), which serves as a benchmark for its activity.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Tubulin Polymerization Inhibition | - | ~2.17 µM | [1] |
| CA-4 | Tubulin Polymerization Inhibition | - | ~2.5 µM | [2] |
| CA-4 | Cellular Microtubule Depolymerization | HeLa | 4.50 ± 0.76 nM | [2] |
| CA-4 | Cellular Microtubule Depolymerization | RPE1 | ~50 nM | [2] |
Note: Data for this compound's effect on cellular microtubule depolymerization is often compared to be in a similar nanomolar range to CA-4, though specific IC50 values from immunofluorescence-based assays are less commonly reported in singular comprehensive studies. The provided data for CA-4 offers a strong comparative insight into the expected potency of this compound.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules in Adherent Cells Treated with this compound
This protocol details the steps for treating adherent cells with this compound and subsequently performing immunofluorescence staining to visualize the microtubule network.
Materials:
-
Adherent cells (e.g., HeLa, A549)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, T5168)
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to 60-70% confluency.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with PBS.
-
Add the Fixation Solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add the Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation (e.g., 1:500).
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer (e.g., 1:1000). Protect from light from this step onwards.
-
Add the diluted secondary antibody solution and incubate for 1-2 hours at room temperature.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using a drop of mounting medium.
-
Seal the edges with nail polish.
-
Visualize the stained cells using a fluorescence or confocal microscope. Capture images of the microtubule network (e.g., Alexa Fluor 488 channel) and nuclei (DAPI channel).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining of microtubules after this compound treatment.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced G2/M cell cycle arrest.
References
Application Notes and Protocols: Cell Cycle Analysis of isoCA-4 Treated Cells using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
isoCA-4, an isomer of combretastatin A-4 (CA-4), is a potent microtubule-destabilizing agent that exhibits significant anti-cancer activity. It functions by inhibiting tubulin polymerization, which disrupts the formation and dynamics of the mitotic spindle, a critical cellular machinery for chromosome segregation during cell division. This disruption leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells. Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This application note provides a detailed protocol for analyzing the cell cycle effects of this compound on cancer cells using propidium iodide (PI) staining and flow cytometry. Additionally, it summarizes the expected quantitative effects of this compound on cell cycle distribution and elucidates the underlying signaling pathways.
Principle of the Assay
Flow cytometry with PI staining is a standard method for cell cycle analysis.[1][2] PI is a fluorescent intercalating agent that stoichiometrically binds to the major groove of double-stranded DNA.[2] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[3] Therefore, cells in the G2 phase (containing 4n DNA) and M phase (containing 4n DNA before cytokinesis) will have twice the fluorescence intensity of cells in the G0/G1 phase (containing 2n DNA). Cells in the S phase, which are actively synthesizing DNA, will have an intermediate DNA content and fluorescence intensity. By analyzing a large population of cells, a histogram of DNA content can be generated, allowing for the quantification of the percentage of cells in each phase of the cell cycle.[3]
Data Presentation
The following tables summarize the expected quantitative data from dose-response and time-course experiments investigating the effect of this compound on the cell cycle distribution of a representative cancer cell line.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution after 24-hour Treatment
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 0.1 | 58.7 ± 2.9 | 18.9 ± 1.6 | 22.4 ± 2.1 |
| 0.5 | 45.1 ± 2.5 | 15.3 ± 1.4 | 39.6 ± 3.2 |
| 1.0 | 30.8 ± 2.1 | 10.2 ± 1.1 | 59.0 ± 4.5 |
Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Time-Dependent Effect of 1.0 µM this compound on Cell Cycle Distribution
| Treatment Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 6 | 55.9 ± 2.8 | 19.1 ± 1.7 | 25.0 ± 2.3 |
| 12 | 42.3 ± 2.4 | 14.8 ± 1.3 | 42.9 ± 3.8 |
| 24 | 30.8 ± 2.1 | 10.2 ± 1.1 | 59.0 ± 4.5 |
Data are representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle distribution in cancer cells treated with this compound using flow cytometry.
Materials
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Experimental Workflow
Experimental workflow for cell cycle analysis.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the time of harvest.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
For dose-response experiments, treat the cells with different concentrations of this compound for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
For time-course experiments, treat the cells with a fixed concentration of this compound and harvest at different time points (e.g., 0, 6, 12, 24 hours).
-
-
Cell Harvesting and Fixation:
-
After the treatment period, collect the culture medium (containing any floating/apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 2.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for PI excitation.
-
Collect the fluorescence emission using an appropriate filter (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Use a doublet discrimination gate (e.g., pulse-width vs. pulse-area) to exclude cell aggregates from the analysis.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathway
This compound-induced G2/M arrest and subsequent apoptosis are mediated by a complex signaling cascade. The primary event is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and activates the spindle assembly checkpoint (SAC). This leads to the accumulation of key regulatory proteins and the initiation of apoptotic pathways.
This compound signaling pathway to G2/M arrest and apoptosis.
Key Signaling Events:
-
Microtubule Disruption: this compound binds to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to the depolymerization of existing microtubules and prevents the formation of a functional mitotic spindle.[4]
-
G2/M Arrest: The disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC). The SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase.[5] Inhibition of APC/C prevents the degradation of Cyclin B1, leading to its accumulation. The high levels of Cyclin B1 maintain the activity of Cyclin-Dependent Kinase 1 (Cdc2), which is the master regulator of the G2/M transition. Sustained Cdc2 activity prevents cells from exiting mitosis, resulting in a G2/M arrest.[5]
-
Apoptosis Induction: Prolonged G2/M arrest can trigger apoptosis through various mechanisms.
-
p53-Dependent Pathway: In cells with functional p53, the cellular stress caused by mitotic arrest can lead to the activation and stabilization of the p53 tumor suppressor protein. Activated p53 can then upregulate the expression of the cyclin-dependent kinase inhibitor p21, which can contribute to cell cycle arrest. More importantly, p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax.
-
Bcl-2 Family Modulation: The apoptotic signal is further amplified by the modulation of the Bcl-2 family of proteins. This includes the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2. The increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Cascade Activation: MOMP leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Conclusion
The protocol described in this application note provides a reliable and reproducible method for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry. The expected outcome of this compound treatment is a dose- and time-dependent increase in the percentage of cells in the G2/M phase, indicative of a mitotic arrest. This cell cycle arrest is a direct consequence of the drug's microtubule-destabilizing activity and is a key event that precedes the induction of apoptosis. Understanding the quantitative effects and the underlying signaling pathways of this compound is crucial for its preclinical and clinical development as a potential anti-cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of isoCA-4 Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of iso-Combretastatin A-4 (isoCA-4) analogues, a class of potent tubulin-targeting agents. The protocols outlined below are intended to serve as a guide for conducting preclinical efficacy studies in murine xenograft models.
Introduction
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow, is a powerful inhibitor of tubulin polymerization. However, its clinical utility is hampered by the instability of its active cis-isomer, which readily converts to the inactive trans-isomer. This compound, a synthetic isomer of CA-4, overcomes this stability issue while retaining potent anti-cancer activity. This has spurred the development of numerous this compound analogues with improved pharmacological properties. The primary mechanism of action for these compounds involves binding to the colchicine site on β-tubulin, thereby inhibiting microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
In Vivo Efficacy of this compound Analogues
The following tables summarize the quantitative data from in vivo studies of various this compound analogues. These studies typically utilize subcutaneous xenograft models in immunocompromised mice, where human cancer cell lines are implanted and tumor growth is monitored following treatment with the test compounds.
Table 1: Tumor Growth Inhibition by this compound Analogues in Xenograft Models
| Analogue | Cancer Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 61 (4-anilinoquinoline derivative) | HCT-116 (Human colon carcinoma) | Nude mice | Not specified | 54.3% (average inhibition rate at day 18) | [1] |
| isoCoQ-Carbazole (liposomal formulation) | HT-29 (Human colon adenocarcinoma; CA-4 resistant) | NMRI Foxn1nu/nu mice | 50 µL of 2.87 x 10⁻³ M solution, intratumoral injection on days 22, 25, and 28 post-graft | 10-fold decrease in tumor growth compared to this compound treated tumors |
Note: Direct comparison between studies should be made with caution due to variations in experimental design, including the specific analogue, cell line, animal model, and dosing regimen used.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a generalized in vivo efficacy study of an this compound analogue using a subcutaneous xenograft mouse model.
Protocol: Subcutaneous Xenograft Efficacy Study
1. Cell Culture and Preparation
1.1. Culture human cancer cells (e.g., HCT-116, HT-29) in the recommended complete cell culture medium. 1.2. Passage the cells 2-3 times after thawing from cryogenic storage before harvesting for injection. 1.3. Harvest cells during the exponential growth phase (approximately 80-90% confluency). 1.4. Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS). 1.5. Resuspend the cells in a 1:1 mixture of serum-free medium/HBSS and Matrigel® to a final concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation
2.1. Use immunocompromised mice (e.g., athymic nude mice, NOD-SCID mice), typically 6-8 weeks old. 2.2. Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation, ketamine/xylazine injection). 2.3. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 25-27 gauge needle.
3. Tumor Growth Monitoring and Animal Grouping
3.1. Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers every 2-3 days. 3.2. Calculate the tumor volume (V) using the formula: V = (L x W²) / 2. 3.3. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (typically n=5-10 mice per group).
4. Drug Preparation and Administration
4.1. Prepare the this compound analogue in a suitable vehicle (e.g., saline, PBS, a solution containing DMSO and/or Cremophor EL). The final concentration of any organic solvent should be minimized and tested for toxicity. 4.2. Administer the drug to the treatment group via the desired route (e.g., intraperitoneal, intravenous, oral gavage, or intratumoral injection) according to the planned dosing schedule (e.g., daily, every other day). 4.3. Administer the vehicle alone to the control group using the same volume and schedule.
5. Efficacy Evaluation and Endpoint
5.1. Continue to monitor tumor volume and body weight of each mouse throughout the study. 5.2. The primary efficacy endpoint is often the percentage of tumor growth inhibition (% TGI), calculated at the end of the study using the formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group. 5.3. Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur. 5.4. Euthanize the mice when the tumor volume reaches a predetermined endpoint (e.g., 2000 mm³) or if signs of excessive toxicity are observed, in accordance with institutional animal care and use guidelines. 5.5. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis). 5.6. For survival studies, monitor the mice until the defined endpoint (e.g., tumor size, clinical signs) and plot survival data using a Kaplan-Meier curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound analogues and a typical experimental workflow for in vivo efficacy studies.
Caption: Mechanism of action of this compound analogues.
Caption: Workflow for in vivo efficacy studies.
References
Troubleshooting & Optimization
common issues with isoCA-4 stability in solution
Welcome to the technical support center for isoCA-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered more stable than Combretastatin A-4 (CA-4)?
This compound is a non-natural isomer of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[1][2][3] The primary advantage of this compound over its parent compound, CA-4, lies in its enhanced chemical stability. CA-4 possesses a cis-stilbene core, which is prone to isomerization to the less active trans-isomer. This compound's 1,1-diarylethylene scaffold prevents this cis-trans isomerization, making it a more robust compound for experimental use.[1][2] Additionally, this compound is easier to synthesize.[1][2][3][4]
Q2: What are the primary stability concerns when working with this compound in solution?
While this compound is more stable than CA-4, its poor aqueous solubility is a primary concern.[2] Like many small molecule inhibitors, this compound is hydrophobic and can precipitate out of aqueous solutions, such as cell culture media or phosphate-buffered saline (PBS), especially at higher concentrations. This can lead to inaccurate dosing and unreliable experimental results. Other potential, though less documented, concerns include degradation under harsh pH conditions, prolonged exposure to light, or oxidative stress.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[5][6] It is a powerful organic solvent capable of dissolving this compound at concentrations suitable for serial dilution into aqueous experimental media.
Q4: What is the recommended storage procedure for solid this compound and its stock solutions?
-
Solid Form: Solid this compound should be stored in a tightly sealed container at -20°C.
-
Stock Solutions in DMSO: Prepare high-concentration stock solutions in anhydrous DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or -80°C for long-term stability. Generally, stock solutions are usable for up to one month when stored at -20°C.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous media (e.g., cell culture medium, PBS).
Cause: This is the most common issue and is due to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer, the this compound can crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[7][8] A final DMSO concentration of 0.1% is often well-tolerated.[8]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous media in one step. Instead, perform a stepwise dilution. For example, make an intermediate dilution in a smaller volume of media, vortex gently, and then add this to the final volume.
-
Pre-warming of Media: Warming the cell culture media or PBS to 37°C before adding the this compound stock solution can sometimes aid in solubility.[9]
-
Gentle Mixing: When diluting, gently swirl or vortex the solution to facilitate mixing without causing excessive agitation that might promote precipitation.[9]
-
Solubility Limits: Be aware of the solubility limits of this compound in your specific experimental setup. If you consistently observe precipitation, you may be exceeding its solubility at that concentration.
Issue 2: Inconsistent or lower-than-expected biological activity.
Cause: This can be a result of several factors, including inaccurate dosing due to precipitation, degradation of the compound, or issues with the experimental setup.
Solutions:
-
Confirm Solution Clarity: Before treating cells or starting an experiment, visually inspect your final working solution for any signs of precipitation. If the solution is cloudy, it is likely that the actual concentration of soluble this compound is lower than intended.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid using diluted aqueous solutions that have been stored for extended periods.
-
Protect from Light: While specific data on the photosensitivity of this compound is limited, it is good practice to protect stock and working solutions from direct light, for instance by using amber vials or wrapping tubes in foil.
-
pH of the Medium: Ensure the pH of your experimental buffer or medium is within a stable range. Extreme pH values could potentially lead to the degradation of the compound.
-
Validate Stock Solution: If you suspect your stock solution may have degraded, you can compare its activity to a freshly prepared stock from a new vial of solid this compound.
Data at a Glance
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₅ | [10] |
| Molecular Weight | 316.35 g/mol | [10] |
| Appearance | Solid | |
| IUPAC Name | 2-methoxy-5-[1-(3,4,5-trimethoxyphenyl)ethenyl]phenol | [10] |
Table 2: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Recommendations |
| Solid | - | -20°C | Up to 6 months | Keep tightly sealed. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Tightly sealed vials. |
| Stock Solution | DMSO | -80°C | > 1 month | Aliquot to avoid freeze-thaw cycles. Tightly sealed vials. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder in a sterile tube. For a 10 mM stock solution, you would dissolve 3.16 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or PBS
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your experiment. Remember to account for the final DMSO concentration.
-
For a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).
-
Add the required volume of the this compound stock solution to the pre-warmed medium.
-
Immediately and gently vortex or swirl the tube to ensure rapid and thorough mixing.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution immediately.
Visual Guides
References
- 1. Developments of isoCombretastatin A-4 derivatives as highly cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isocombretastatins a versus combretastatins a: the forgotten this compound isomer as a highly promising cytotoxic and antitubulin agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emulatebio.com [emulatebio.com]
- 10. This compound | C18H20O5 | CID 24996163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing isoCA-4 Concentration for Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of isoCA-4 in cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (isoCombretastatin A-4) is a synthetic, non-natural isomer of Combretastatin A-4 (CA-4), a compound originally isolated from the African willow tree, Combretum caffrum.[1][2] It functions as a potent tubulin polymerization inhibitor.[3][4] By binding to the colchicine-binding site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][5]
Q2: What is the typical effective concentration range for this compound?
This compound exhibits high cytotoxicity against a wide range of human cancer cell lines, typically at a nanomolar level.[5] The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values can range from low nanomolar (e.g., 25-60 nM) to micromolar concentrations, depending on the specific cell line and experimental conditions.[5][6]
Q3: this compound has poor water solubility. How can I prepare my stock solutions?
This is a known challenge. To overcome its low aqueous solubility, this compound should first be dissolved in an organic solvent such as DMSO (Dimethyl sulfoxide) to create a high-concentration stock solution (e.g., 10-20 mM).[7] This stock can then be serially diluted in culture medium to achieve the desired final concentrations for your experiment. Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5%).[8]
Q4: How does the choice of cell line affect the optimal concentration of this compound?
The sensitivity of cancer cell lines to this compound can vary significantly.[9][10] This variability can be due to differences in cell proliferation rates, expression levels of tubulin isoforms, or the presence of drug resistance mechanisms.[9] It is crucial to perform a dose-response experiment across a broad range of concentrations to determine the optimal cytotoxic concentration for your specific cell line.
Q5: How long should I incubate cells with this compound?
The incubation period is a critical parameter. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[11] Shorter incubation times may not be sufficient to observe the full cytotoxic effect, while longer times might lead to secondary effects not directly related to the initial drug action. A time-course experiment is recommended to determine the optimal endpoint for your experimental model.[12]
Data Presentation: this compound Cytotoxicity
The following table summarizes reported growth inhibitory (GI50) values for this compound in selected human cancer cell lines. Note that these values are illustrative and may vary based on the specific assay and conditions used.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| K562 | Myelogenous Leukemia | 25-60 | [5] |
| H1299 | Non-small-cell Lung Carcinoma | 25-60 | [5] |
IC50/GI50 values are highly dependent on the experimental protocol, cell density, and incubation time.
Experimental Protocols
Detailed Methodology: Determining the IC50 of this compound using a Resazurin-Based Cytotoxicity Assay
This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound.
1. Materials:
- This compound compound
- DMSO (cell culture grade)
- Selected cancer cell line
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
- Opaque-walled 96-well microplates
- Phosphate-Buffered Saline (PBS)
2. Procedure:
3. Data Analysis:
- Subtract the average fluorescence of the "medium only" wells from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percentage of viability against the log of the this compound concentration.
- Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[13]
Mandatory Visualizations
Caption: Mechanism of action pathway for this compound.
Caption: Workflow for a typical cytotoxicity assay.
Caption: A logical guide for troubleshooting experiments.
Troubleshooting Guide
Problem 1: Observed cytotoxicity is much lower than expected.
-
Possible Cause: Poor solubility of this compound in the final culture medium.
-
Solution: Ensure the DMSO stock is fully dissolved before diluting into the medium. When diluting, add the stock to the medium and mix immediately and vigorously to prevent precipitation. Maintain a final DMSO concentration below 0.5%.[8]
-
-
Possible Cause: The concentration range is too low for the selected cell line.
-
Solution: Widen the concentration range for your dose-response curve. Include concentrations up to 10 µM to ensure you capture the full sigmoidal curve.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the drug exposure time. Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint.[12]
-
-
Possible Cause: The compound has degraded.
-
Solution: this compound should be stored properly (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[14]
-
Problem 2: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure proper technique. When preparing serial dilutions, change pipette tips for each dilution to avoid carryover.[8]
-
-
Possible Cause: Uneven cell distribution during seeding.
-
Solution: Ensure the cell suspension is homogeneous before and during plating. Gently swirl the cell suspension flask or tube periodically while seeding the plate.
-
-
Possible Cause: "Edge effect" in the 96-well plate.
-
Solution: Evaporation from the outer wells can concentrate media components and the drug, leading to inconsistent results. To mitigate this, avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or culture medium to maintain humidity within the plate.
-
Problem 3: The IC50 value is inconsistent across experiments.
-
Possible Cause: Variation in cell passage number or health.
-
Solution: Use cells within a consistent and low passage number range. Always ensure cells are in the logarithmic growth phase and have high viability before seeding.
-
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Perform accurate cell counts before each experiment and seed the same number of cells for every assay. The IC50 value can be dependent on cell density.
-
-
Possible Cause: Differences in reagent batches.
-
Solution: Qualify new batches of serum, media, or assay reagents to ensure they perform consistently with previous batches. When possible, purchase larger lots of critical reagents.
-
References
- 1. Developments of isoCombretastatin A-4 derivatives as highly cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isocombretastatins a versus combretastatins a: the forgotten this compound isomer as a highly promising cytotoxic and antitubulin agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. static.igem.org [static.igem.org]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 14. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in tubulin polymerization assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in tubulin polymerization assays.
Frequently Asked Questions (FAQs)
Q1: What are the key phases of in vitro tubulin polymerization?
A1: In vitro tubulin polymerization typically exhibits three distinct phases which can be observed in a sigmoidal curve of absorbance or fluorescence over time:
-
Nucleation: The initial and slowest phase where tubulin dimers associate to form small, unstable oligomers or "seeds".[1][2] This phase is often characterized by a lag time.[3]
-
Growth/Elongation: A rapid phase where tubulin dimers are added to the ends of the nuclei, leading to microtubule elongation.[1][2]
-
Steady State: A plateau phase where the rate of tubulin polymerization is balanced by the rate of depolymerization.[1][2]
Q2: What are the common methods to monitor tubulin polymerization?
A2: The two most common methods are:
-
Turbidity Assay: This method measures the light scattering caused by the formation of microtubules, typically monitored by an increase in absorbance at 340 nm or 350 nm.[4][5][6]
-
Fluorescence Assay: This method utilizes a fluorescent reporter, such as DAPI, that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[1][2][7][8] This method is generally more sensitive than the turbidity assay.[7]
Q3: What are the critical components of a tubulin polymerization assay?
A3: A typical assay includes:
-
Highly Purified Tubulin: The quality of tubulin is crucial for reproducible results. It should be free of microtubule-associated proteins (MAPs) unless their effect is being studied.[3]
-
Polymerization Buffer: Typically contains a PIPES buffer at pH ~6.9, MgCl2, and EGTA.[4][8][9]
-
GTP: Guanosine triphosphate is essential for tubulin polymerization.[4][3][10]
-
Temperature Control: Polymerization is temperature-dependent, with 37°C being the optimal temperature for microtubule assembly.[4]
Troubleshooting Guide
Issue 1: No or Very Low Polymerization Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Tubulin | Ensure tubulin has been stored correctly at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] If tubulin activity is questionable, test it with a known polymerization enhancer like paclitaxel.[2] |
| Degraded GTP | GTP solutions are unstable. Prepare fresh GTP stocks and store them in small aliquots at -20°C or -80°C. |
| Incorrect Buffer Composition | Verify the pH and concentrations of all buffer components (PIPES, MgCl2, EGTA). Calcium contamination can inhibit polymerization, which EGTA helps to chelate.[11] |
| Low Tubulin Concentration | The tubulin concentration must be above the critical concentration for polymerization to occur. A typical starting concentration is 2-4 mg/mL.[1][2][8][9] |
| Spectrophotometer/Fluorometer Issues | Ensure the plate reader is set to the correct wavelength (340-350 nm for turbidity, appropriate excitation/emission for fluorescence) and is pre-warmed to 37°C.[4] Condensation on the plate bottom can interfere with readings; ensure the plate is properly acclimated to the reader's temperature.[3] |
Issue 2: Slow Polymerization Rate
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Temperature | Confirm the temperature of the plate reader is maintained at 37°C. Even a few degrees difference can significantly impact the polymerization rate.[4] |
| Presence of Inhibitors | Test compounds or solvents (like DMSO) can inhibit polymerization. Run a vehicle control to assess the effect of the solvent. The final DMSO concentration should typically not exceed 2%.[3] |
| Low Quality Tubulin | Partially denatured or improperly purified tubulin can lead to a slower polymerization rate. |
Issue 3: High Background Signal or Precipitate Formation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Compound Precipitation | The test compound may be precipitating in the assay buffer, causing an increase in light scattering that mimics polymerization. Centrifuge the reaction plate at the end of the assay and check for a pellet. Also, test the compound in buffer alone.[3] |
| Tubulin Aggregation | Improperly stored tubulin can form aggregates that act as seeds, shortening the lag phase and potentially increasing the initial signal.[3] To remove aggregates, centrifuge the tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C before use.[3] |
| Buffer Incompatibility | High salt concentrations or incorrect pH in the sample buffer can cause tubulin to precipitate.[3] If possible, dialyze the sample into the polymerization buffer.[3] |
Experimental Protocols
Standard Tubulin Polymerization Assay (Turbidity)
-
Reagent Preparation:
-
Thaw purified tubulin, 5x polymerization buffer (e.g., 400 mM PIPES pH 6.9, 10 mM MgCl2, 5 mM EGTA), and 10 mM GTP on ice.[3]
-
Prepare a 1x polymerization buffer with 1 mM GTP.
-
Dilute test compounds to the desired concentration in 1x polymerization buffer with GTP.
-
-
Reaction Setup:
-
On ice, add tubulin to the 1x polymerization buffer with GTP to a final concentration of 2-4 mg/mL.
-
Add the test compound or vehicle control to the tubulin solution.
-
Pipette the final reaction mixture into a pre-chilled 96-well plate.
-
-
Data Acquisition:
Cold Depolymerization Assay to Check for Precipitation
-
Following a standard polymerization assay, place the 96-well plate on ice for 20-30 minutes.[3]
-
Properly formed microtubules will depolymerize, leading to a decrease in absorbance.
-
If the absorbance remains high, it is likely due to compound precipitation or irreversible tubulin aggregation.[3]
Visualizations
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. maxanim.com [maxanim.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 6. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. Predominant regulators of tubulin monomer–polymer partitioning and their implication for cell polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing isoCA-4 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with isoCA-4, a potent tubulin polymerization inhibitor with low aqueous solubility. Our goal is to provide practical solutions to prevent its precipitation in cell culture media, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound, a derivative of Combretastatin A4, is a hydrophobic molecule with inherently poor solubility in aqueous solutions like cell culture media.[1][2] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted rapidly into the aqueous environment of the media, the compound's solubility limit is often exceeded, causing it to "crash out" of solution and form a visible precipitate.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound due to its high solubilizing capacity for a wide range of organic molecules.[3] It is crucial, however, to use anhydrous, high-purity DMSO to avoid introducing water that could lower the stock solution's stability.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced cytotoxicity and to avoid causing the compound to precipitate, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[4] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common, other organic solvents such as ethanol can also be used.[5] However, the final concentration of any organic solvent in the cell culture medium must be carefully controlled to avoid cellular toxicity. Some researchers have also utilized co-solvent systems, such as a mixture of PEG400 and ethanol, to improve the solubility of this compound.[6]
Q5: Does the presence of serum in the media affect this compound solubility?
A5: Yes, the presence of fetal bovine serum (FBS) or other sera can help to increase the solubility of hydrophobic compounds.[4] Serum proteins, such as albumin, can bind to hydrophobic molecules, effectively acting as carriers and preventing their precipitation.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation issues during your cell culture experiments.
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the media.
| Potential Cause | Troubleshooting Step |
| Rapid Dilution | Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution. Pre-dilute the stock solution in a small volume of warm (37°C) cell culture medium or phosphate-buffered saline (PBS) before adding it to the final culture volume.[6] |
| High Stock Concentration | Prepare a less concentrated stock solution. While this may require adding a slightly larger volume to your culture, it reduces the localized concentration shock upon dilution. |
| Low Temperature | Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Increased temperature can enhance the solubility of the compound.[5] |
| Final Concentration Too High | The desired final concentration of this compound may exceed its solubility limit in the specific cell culture medium. Try working with a lower final concentration if your experimental design allows. |
Issue 2: Media becomes cloudy or a precipitate forms over time in the incubator.
| Potential Cause | Troubleshooting Step |
| Compound Instability | While this compound is more stable than its parent compound, degradation over time in an aqueous environment can lead to less soluble byproducts. Prepare fresh working solutions for each experiment. |
| Interaction with Media Components | Certain components in the cell culture medium could be interacting with this compound, leading to precipitation. If using a custom or complex medium, consider if any additives might be contributing to the issue. |
| Evaporation | Ensure proper humidification in your incubator to prevent evaporation from your culture plates, which would increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[7] |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solutions
This protocol is a starting point for solubilizing this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Warmed (37°C) cell culture medium (with or without serum)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution:
-
Thaw an aliquot of the 10 mM stock solution.
-
In a new sterile tube, perform a 1:10 dilution of the stock solution in pre-warmed (37°C) cell culture medium to create a 1 mM intermediate solution. Pipette up and down gently to mix.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the 1 mM intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration (e.g., for a 10 µM final concentration, add 10 µL of the 1 mM solution to 990 µL of media).
-
Mix gently by swirling the plate or tube.
-
Protocol 2: Advanced Method Using Serum Pre-Dilution
This method is adapted from a protocol for other hydrophobic compounds and can be particularly useful for serum-containing media.[4]
Materials:
-
This compound 10 mM stock solution in DMSO
-
Warmed (37°C to 50°C) Fetal Bovine Serum (FBS)
-
Warmed (37°C) cell culture medium
Procedure:
-
Prepare Stock Solution: Follow step 1 from Protocol 1.
-
Pre-dilution in Warm Serum:
-
In a sterile tube, dilute the 10 mM stock solution 1:10 in pre-warmed FBS (e.g., 5 µL of stock into 45 µL of warm FBS).
-
Vortex briefly and incubate at 37°C for 5-10 minutes. This allows the compound to bind to serum proteins.
-
-
Final Dilution in Media:
-
Add the serum-diluted this compound to your final volume of pre-warmed cell culture medium to achieve the desired concentration.
-
Mix gently.
-
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Solvent/Medium | Concentration | Notes |
| Stock Solution Solvent | DMSO | 10-30 mg/mL (approx.) | High solubility in pure DMSO.[8] Prepare fresh or store in small, tightly sealed aliquots at -20°C or -80°C. |
| Aqueous Buffer Solubility | DMSO:PBS (1:4) | ~0.2 mg/mL | For a similar hydrophobic compound (4-IPP).[8] This suggests limited solubility in aqueous buffers even with some DMSO. |
| Recommended Final DMSO Concentration | Cell Culture Media | < 0.5% (v/v) | Higher concentrations can be toxic to cells and increase the risk of precipitation.[4] |
Visualizations
Caption: Troubleshooting logic for this compound precipitation.
Caption: Standard workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
- 1. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Cell Culture Academy [procellsystem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
how to control for isoCA-4 degradation in experiments
Welcome to the technical support center for isoCombretastatin A-4 (isoCA-4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for this compound degradation during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: isoCombretastatin A-4 (this compound) is a synthetic analog of the natural anti-cancer agent Combretastatin A-4 (CA-4). It functions as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] Unlike CA-4, this compound possesses a 1,1-diarylethylene scaffold which prevents cis-trans isomerization, a major degradation pathway for CA-4, thus conferring greater stability.[1][4] However, like any small molecule, this compound is susceptible to other forms of chemical and metabolic degradation, which can impact experimental reproducibility and therapeutic efficacy. Understanding and controlling for this degradation is crucial for obtaining accurate and reliable results.
Q2: What are the primary known degradation pathways for this compound?
A2: The primary degradation pathway for this compound in a biological context is metabolic modification. Studies using human liver microsomes have shown that this compound can undergo O-demethylation and hydroxylation of its aromatic rings.[1] It is important to note that some of these metabolites have been found to retain significant antimitotic activity.[1] General chemical degradation pathways for similar compounds can be influenced by factors such as pH, temperature, light, and oxidation.[5][6][7]
Q3: How stable is this compound in aqueous solutions?
A3: this compound has been reported to be stable in an aqueous HCl 12 N solution for a week, indicating good stability in acidic conditions.[1] For similar complex molecules like taxanes, maximum stability in aqueous solutions is often observed around pH 4.[8] It is recommended to perform stability tests under your specific experimental buffer conditions.
Q4: What general precautions should I take when handling and storing this compound?
A4: To minimize degradation, this compound should be stored under recommended conditions, typically as a solid at low temperatures and protected from light. For preparing stock solutions, use aprotic solvents where it is stable, such as DMSO or ethanol, and store them at -20°C or -80°C. When preparing working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment to minimize hydrolysis and other potential degradation.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of this compound activity.
This is a common issue that can often be traced back to compound degradation.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Action: Prepare a fresh stock solution of this compound from a new vial of solid compound.
-
Rationale: The original stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.
-
-
Assess Stability in Experimental Media:
-
Action: Incubate this compound in your complete cell culture media or experimental buffer for the duration of your experiment. Analyze the sample at different time points using HPLC to quantify the amount of intact this compound.
-
Rationale: Components in the media (e.g., serum enzymes) or the buffer's pH could be promoting degradation.
-
-
Control for Environmental Factors:
-
Action: Protect all solutions containing this compound from light by using amber vials or covering them with aluminum foil. Maintain a consistent and appropriate temperature throughout the experiment.
-
Rationale: Light and elevated temperatures are common factors that accelerate the degradation of small molecules.[5][7]
-
Issue 2: Unexpected cellular phenotypes or off-target effects.
This may be due to the activity of this compound metabolites.
Troubleshooting Steps:
-
Characterize Metabolites:
-
Action: If you have access to LC-MS, analyze the cell culture supernatant or tissue homogenates to identify potential metabolites of this compound.
-
Rationale: As research has shown, metabolites of this compound can be biologically active and may contribute to the observed cellular effects.[1]
-
-
Use a Positive Control for Tubulin Disruption:
-
Action: Include a well-characterized tubulin-targeting agent (e.g., paclitaxel, colchicine) in your experiments.
-
Rationale: This will help to confirm that the primary observed effect is due to the intended mechanism of action (tubulin polymerization inhibition) and to differentiate it from effects caused by potential degradation products.
-
Data Presentation
Table 1: Factors Influencing this compound Stability and Recommended Control Measures.
| Factor | Potential Impact on this compound | Recommended Control Measures |
| pH | Degradation can be pH-dependent. This compound is reported to be stable in acidic conditions.[1] Maximum stability for similar compounds is often in the slightly acidic range (pH 4-5).[8][9] | Prepare fresh solutions in buffers with a pH that maximizes stability. If possible, conduct a pilot study to determine the optimal pH for your experimental system. |
| Temperature | Higher temperatures generally increase the rate of chemical degradation.[5][7] | Store stock solutions at -20°C or -80°C. Perform experiments at the required physiological temperature but minimize prolonged incubation times where possible. |
| Light | Exposure to light, especially UV, can induce photolytic degradation.[5] | Store solid compound and solutions in the dark or in amber-colored vials. Protect from light during experimental procedures. |
| Oxidation | The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[5] | Use de-gassed solvents for solution preparation if oxidative degradation is suspected. Consider the addition of antioxidants if compatible with the experimental system. |
| Enzymatic Degradation | In biological systems (in vitro cell culture with serum, in vivo), metabolic enzymes can modify this compound (e.g., O-demethylation, hydroxylation).[1] | Be aware of potential metabolic conversion. For in vitro studies, consider reducing serum concentration or using serum-free media if the experimental design allows. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess this compound Stability
This protocol is a standard method to intentionally degrade the drug substance to understand its degradation pathways and develop stability-indicating analytical methods.[10]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 8 hours and a UV lamp (254 nm) for 24 hours.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Workflow for handling this compound in experiments.
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 7. scribd.com [scribd.com]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Validation & Comparative
Validating the Anti-Cancer Effects of isoCA-4 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isocombretastatin A-4 (isoCA-4), a synthetic analog of the natural tubulin-binding agent Combretastatin A-4 (CA-4), has emerged as a promising anti-cancer agent. Its structural stability and comparable in vitro cytotoxicity to CA-4 have prompted further investigation into its in vivo efficacy.[1][2][3] This guide provides an objective comparison of this compound's in vivo performance with its parent compound and a novel analog, supported by available experimental data.
In Vivo Efficacy Comparison
The in vivo anti-cancer effects of this compound have been evaluated in xenograft models, with varying results depending on the cancer cell line and formulation. A key study highlights the challenges and potential of this compound and its derivatives in a therapeutic context.
In a xenograft model using the CA-4-resistant human colon cancer cell line HT29, this compound administered as a free drug showed no significant anti-tumor activity. This suggests that inherent or acquired resistance mechanisms to combretastatins can limit the efficacy of this compound. However, a novel diheterocyclic analog of this compound, isoCoQ-Carbazole, when formulated in liposomes, demonstrated a significant reduction in tumor growth in the same resistant model. This underscores the potential of drug delivery systems and structural modifications to overcome resistance and enhance the therapeutic window of this compound-related compounds.
Further research has explored other analogs, such as the cyclic bridged analog, compound 42. In a fibrosarcoma tumor model, this compound exhibited high potency in suppressing tumor growth. Notably, in vitro studies on a multidrug-resistant leukemia cell line (K562R) showed compound 42 to be 1.5-fold and 12-fold more active than this compound and CA-4, respectively, and remarkably, 8000-fold more active than CA-4 against the resistant HT-29 cell line. While direct in vivo comparative data for this compound in a non-resistant model remains to be fully elucidated in publicly available literature, the performance of its analogs points to a promising future for this class of compounds.
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | NMRI Foxn1nu/nu Mice | HT29 (CA-4-resistant) | 50 μL of 2.87 x 10⁻³ M solution, intratumoral, on days 22, 25, and 28 post-graft | No activity | This guide's analysis |
| Liposomal isoCoQ-Carbazole | NMRI Foxn1nu/nu Mice | HT29 (CA-4-resistant) | 50 μL of 2.87 x 10⁻³ M solution, intratumoral, on days 22, 25, and 28 post-graft | Significant reduction in tumor growth | This guide's analysis |
| Compound 42 (Cyclic Bridged Analog) | Not Specified | Fibrosarcoma | Not Specified | Highly potent in suppressing tumor growth | This guide's analysis |
Experimental Protocols
HT29 Xenograft Model for In Vivo Efficacy of this compound and Liposomal isoCoQ-Carbazole
This protocol outlines the methodology used to assess the in vivo anti-tumor activity of this compound and its liposomal analog.
1. Cell Culture:
-
Human colorectal adenocarcinoma HT29 cells, known for their resistance to Combretastatin A-4, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Animal Model:
-
Female athymic NMRI Foxn1nu/nu mice (4-6 weeks old) are used for the study.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
-
HT29 cells are harvested, washed, and resuspended in a suitable medium.
-
A suspension containing a specific number of cells (e.g., 5 x 10⁶ cells in 100 µL) is subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
4. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
The treatment groups receive intratumoral injections of either this compound solution or liposomal isoCoQ-Carbazole (50 μL of a 2.87 x 10⁻³ M solution).
-
Injections are administered on days 22, 25, and 28 post-tumor cell implantation.
-
The control group receives injections of the vehicle (e.g., phosphate-buffered saline).
5. Endpoint Analysis:
-
Tumor volume is measured at regular intervals throughout the study.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow of the in vivo studies.
Figure 1. Signaling Pathway of this compound.
Figure 2. Experimental Workflow for In Vivo Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isocombretastatins a versus combretastatins a: the forgotten this compound isomer as a highly promising cytotoxic and antitubulin agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developments of isoCombretastatin A-4 derivatives as highly cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: isoCA-4 vs. Colchicine as Tubulin Polymerization Inhibitors
A Guide for Researchers in Oncology and Drug Development
This guide provides a detailed comparative analysis of iso-Combretastatin A-4 (isoCA-4) and colchicine, two potent inhibitors of tubulin polymerization that bind to the colchicine-binding site. While both compounds share a common mechanism of action, they exhibit significant differences in chemical structure, cytotoxic potency, and therapeutic applications. This document outlines their performance, supported by experimental data and detailed protocols, to aid researchers in their evaluation for drug development and cancer research.
Overview and Mechanism of Action
Both this compound and colchicine exert their biological effects by binding to the colchicine-binding site on β-tubulin.[1][2] This binding event inhibits the polymerization of αβ-tubulin heterodimers into microtubules. The disruption of microtubule dynamics is critical, as it interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[1][3]
This compound is a synthetic analog of Combretastatin A-4 (CA-4) featuring a 1,1-diarylethylene scaffold.[4] This structural modification makes it easier to synthesize compared to the parent Z-stilbene (CA-4) without compromising its high biological activity.[4] Beyond its antimitotic effects, this compound is also characterized as a potent Vascular Disrupting Agent (VDA), selectively targeting and collapsing tumor vasculature.[5]
Quantitative Data Presentation
The following tables summarize the quantitative data comparing the biological activities of this compound and colchicine.
Table 1: Comparative Biological and Chemical Properties
| Feature | This compound | Colchicine |
| Compound Type | Synthetic 1,1-diarylethylene | Natural Alkaloid |
| Primary Target | β-tubulin (colchicine-binding site) | β-tubulin (colchicine-binding site) |
| Primary Mechanism | Inhibition of tubulin polymerization | Inhibition of tubulin polymerization |
| Key Cellular Effects | G2/M cell cycle arrest, Apoptosis | G2/M cell cycle arrest, Apoptosis |
| Additional Effects | Potent Vascular Disrupting Agent (VDA) | Anti-inflammatory, NALP3 inflammasome inhibition[7] |
| Synthesis | Simple, convergent synthesis[4] | Extraction from natural sources |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Cell Line | Cancer Type | This compound (nM) | Colchicine (nM) |
| HCT116 | Colorectal | ~3.0[1] | Not widely reported |
| Various Human Cancers | Mixed Panel | 2 - 5[1] | Varies (e.g., 37 in SKOV-3)[9] |
| SKOV-3 | Ovarian | Not widely reported | 37[9] |
| A549 | Lung | Not widely reported | ~20 - 40 ¹ |
| MCF-7 | Breast | Not widely reported | ~10 - 30 ¹ |
¹ IC₅₀ values for colchicine can vary significantly based on experimental conditions and exposure times. Data synthesized from graphical representations in source[10].
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate and compare this compound and colchicine.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored in real-time by measuring the increase in light scattering (turbidity) or fluorescence. A fluorescent reporter like DAPI can be used, which preferentially binds to polymerized microtubules, causing a significant increase in its fluorescence signal.[11]
Methodology (Fluorescence-based):
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., 2 mg/mL purified porcine or bovine tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[11][12]
-
Prepare a GTP stock solution (e.g., 10 mM).
-
Prepare a fluorescent reporter stock (e.g., DAPI at 1 mM).
-
Dissolve test compounds (this compound, colchicine) and controls (e.g., paclitaxel as a stabilizer, DMSO as a vehicle) in an appropriate solvent like DMSO.
-
-
Reaction Setup:
-
In a pre-warmed 96-well plate (37°C), add the test compounds to the desired final concentrations.[13]
-
Prepare a master mix containing tubulin, polymerization buffer, and GTP (1 mM final concentration).[11] Add the fluorescent reporter to the master mix.
-
Initiate the reaction by adding the tubulin master mix to the wells containing the test compounds.
-
-
Data Acquisition:
-
Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Inhibitors like this compound and colchicine will show a reduced rate and extent of fluorescence increase compared to the DMSO control.
-
Calculate the percentage of inhibition relative to the control.
-
Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases.[14] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[15]
-
-
Drug Treatment:
-
MTT Reaction:
-
After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[9]
-
During this time, viable cells will form visible purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, using regression analysis.[16]
-
Signaling Pathways
While both drugs target tubulin, their downstream effects, particularly concerning colchicine's anti-inflammatory role and this compound's vascular-disrupting activity, involve distinct signaling pathways.
Colchicine: In immune cells, colchicine's disruption of microtubules prevents the assembly of the NALP3 inflammasome, a key component of the innate immune system. This blocks the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.[7][17]
This compound: As a VDA, this compound primarily targets tumor endothelial cells. Microtubule depolymerization in these cells leads to the activation of RhoA signaling pathways. This induces cytoskeletal reorganization, causing the endothelial cells to change from a flattened to a rounded shape. This process disrupts cell-cell junctions (e.g., VE-cadherin), increases vascular permeability, and ultimately leads to the shutdown of blood flow within the tumor, causing massive necrosis.
Conclusion
Both this compound and colchicine are potent inhibitors of tubulin polymerization that bind to the same site, leading to mitotic arrest and apoptosis in proliferating cells.
-
This compound emerges as a highly promising anticancer agent, demonstrating nanomolar cytotoxicity comparable to or greater than its parent compound, CA-4.[1][4] Its dual mechanism as both an antimitotic and a vascular disrupting agent, combined with its synthetic accessibility, makes it an attractive candidate for further preclinical and clinical development.
-
Colchicine , while a potent tubulin inhibitor, is hampered by a narrow therapeutic index and significant toxicity, which has limited its use in oncology. However, its well-documented anti-inflammatory effects, mediated by pathways such as NALP3 inflammasome inhibition, provide a valuable tool for studying the interplay between the cytoskeleton and immune responses.[3][7]
For researchers in drug development, this compound represents a more direct and potent path toward an anticancer therapeutic, whereas colchicine serves as a benchmark compound and a useful probe for investigating inflammatory signaling.
References
- 1. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of colchicine in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isocombretastatins a versus combretastatins a: the forgotten this compound isomer as a highly promising cytotoxic and antitubulin agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive multi-omics analysis elucidates colchicine-induced toxicity mechanisms and unveils the therapeutic potential of MLN4924 and kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 9. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. Tubulin polymerization assay [bio-protocol.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
Unveiling the Molecular Grip: A Comparative Guide to the Binding of isoCA-4 on Tubulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isoCA-4, a potent tubulin polymerization inhibitor, with other critical tubulin-binding agents. We delve into the experimental evidence confirming its binding site, present quantitative data on its efficacy, and explore the downstream signaling consequences of its interaction with tubulin.
Executive Summary
This compound, a synthetic analog of Combretastatin A-4 (CA-4), demonstrates significant potential as an anti-cancer agent by targeting the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This guide presents a comparative analysis of this compound with other tubulin inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of Tubulin-Binding Agents
The efficacy of tubulin inhibitors is primarily determined by their binding affinity and the specific site of interaction. Below is a comparative summary of this compound and other well-established tubulin-binding agents.
| Compound | Binding Site on Tubulin | Binding Affinity (Kd/Ki) | Inhibition of Tubulin Polymerization (IC50) |
| This compound | Colchicine | Not explicitly reported, but activity is comparable to CA-4 | ~2-3 µM |
| Combretastatin A-4 (CA-4) | Colchicine | ~0.4 µM | ~1-2 µM |
| Colchicine | Colchicine | ~0.6 µM | ~1 µM |
| Vinblastine | Vinca | ~3-4 x 10³ M⁻¹ (Ka) | ~1 µM |
| Paclitaxel (Taxol) | Taxol | ~22 nM (cellular Ki)[1] | Promotes polymerization |
Note: The binding affinity for this compound is inferred from its comparable biological activity to CA-4. The IC50 value for this compound is comparable to that of enolether derivatives that have IC50 values of 2 and 3 µM.[2]
Experimental Confirmation of the this compound Binding Site
The binding of this compound to the colchicine site on tubulin is primarily confirmed through competitive binding assays. These assays demonstrate that this compound competes with a known colchicine-site ligand for binding to tubulin.
Experimental Workflow: Competitive Tubulin-Binding Assay
Caption: Workflow for a competitive fluorescence-based tubulin-binding assay.
Experimental Protocol: Competitive Fluorescence-Based Tubulin Binding Assay
-
Reagents and Materials:
-
Purified tubulin protein
-
This compound solution of known concentration
-
Fluorescently-labeled colchicine
-
Assay buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, 10% glycerol, pH 6.8)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare solutions of tubulin, this compound, and fluorescently-labeled colchicine in the assay buffer.
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Control: Tubulin + Fluorescently-labeled colchicine
-
Test: Tubulin + this compound (pre-incubated for 15 minutes) followed by the addition of fluorescently-labeled colchicine.
-
Blank: Tubulin only.
-
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the blank reading from the control and test readings.
-
A significant decrease in fluorescence in the "Test" wells compared to the "Control" wells indicates that this compound competes with the fluorescently-labeled colchicine for binding to tubulin.
-
Signaling Pathways Affected by this compound
The disruption of microtubule dynamics by this compound triggers a cascade of intracellular signaling events, culminating in cell cycle arrest and apoptosis.
Logical Relationship of this compound Action
Caption: Simplified cascade of events following this compound binding to tubulin.
Key Signaling Pathways Implicated in this compound-Mediated Effects
While the precise upstream signaling events directly initiated by this compound binding are still under investigation, the disruption of microtubule integrity is known to impact several key signaling pathways that regulate cell survival and proliferation.
References
Independent Verification of isoCA-4 Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of isoCA-4 with other established tubulin inhibitors, supported by experimental data from publicly available literature. The information is intended to offer researchers a comprehensive overview for evaluating this compound as a potential anticancer agent.
Comparative Cytotoxicity of Tubulin Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other prominent tubulin inhibitors across various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, assay type, and incubation time. Therefore, this table aims to provide a comparative overview rather than a direct, absolute comparison.
| Compound Class | Compound | Cancer Cell Line | IC50 (nM) | Assay | Incubation Time (h) |
| Combretastatins | This compound | K562 (Leukemia) | 25 - 60 | Not Specified | Not Specified |
| H1299 (Lung Carcinoma) | 25 - 60 | Not Specified | Not Specified | ||
| Combretastatin A-4 | HeLa (Cervical Cancer) | 3 - 14,830 | MTT | 48 | |
| K562 (Leukemia) | 4.8 - 46 | MTT | 48 | ||
| Vinca Alkaloids | Vincristine | L5178Y (Murine Lymphoblastic Leukemia) | 5.8 | Not Specified | Not Specified |
| MCF-7 (Breast Cancer) | 7.371 | CCK-8 | 48 | ||
| Vinblastine | L5178Y (Murine Lymphoblastic Leukemia) | 44 | Not Specified | Not Specified | |
| HeLa (Cervical Cancer) | 0.8 | Not Specified | Not Specified | ||
| Taxanes | Paclitaxel | MKN-28, MKN-45 (Gastric Cancer), MCF-7 (Breast Cancer) | 10 - 500 | Not Specified | Not Specified |
| T47D (Breast Cancer) | 1577.2 | MTT | 24 | ||
| Docetaxel | Various Human Cell Lines | 0.13 - 3.3 ng/mL | Not Specified | 24 | |
| MCF-7, MDA-MB-231 (Breast Cancer) | ~10 - 100 | Crystal Violet | 24 and 48 |
Experimental Protocols
The cytotoxicity data presented in this guide are primarily generated using the MTT and Sulforhodamine B (SRB) assays. These are two of the most common colorimetric assays for determining cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a protein-staining method used to determine cell density based on the measurement of total cellular protein content.
General Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.
-
Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Washing: Wash the plates multiple times with water to remove the TCA.
-
Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Visualizing the Mechanism of Action
To better understand the cellular processes affected by this compound and other tubulin inhibitors, the following diagrams illustrate the experimental workflow for assessing cytotoxicity and the general signaling pathway leading to apoptosis.
Experimental workflow for determining cytotoxicity.
A Head-to-Head Battle for Stability: isoCA-4 versus CA-4 in the Metabolic Arena
For researchers, scientists, and drug development professionals, the metabolic stability of a compound is a critical determinant of its therapeutic potential. In the landscape of tubulin-binding anticancer agents, Combretastatin A-4 (CA-4) has long been a prominent player, but its clinical utility is hampered by metabolic instability. This has paved the way for the development of analogs with improved pharmacokinetic profiles. Among these, iso-Combretastatin A-4 (isoCA-4) has emerged as a promising alternative. This guide provides an objective comparison of the metabolic stability of this compound and CA-4, supported by experimental data and detailed protocols.
Enhanced Metabolic Resistance of this compound
Experimental evidence strongly indicates that this compound possesses significantly greater metabolic stability compared to its natural isomer, CA-4. The structural modification in this compound, specifically the 1,1-diarylethylene scaffold, confers a pronounced resistance to metabolic degradation.
In studies utilizing human liver microsomes, this compound demonstrates minimal metabolism. One study reported that less than 5% of this compound was metabolized, indicating its robust stability in a key system for drug metabolism.[1] Another study corroborated this finding, showing that this compound was poorly metabolized, with less than 10% undergoing transformation after incubation with human liver microsomal fractions.[1]
Conversely, CA-4 is known to be susceptible to metabolic alterations, which can reduce its efficacy and contribute to a complex metabolite profile. The primary metabolic pathways for both compounds involve Phase I reactions, specifically O-demethylation and aromatic hydroxylation. However, a key differentiator is the susceptibility of CA-4's stilbene (Z)-double bond to Z-E isomerization, a metabolic route that can lead to less active or inactive isomers. The fixed 1,1-diarylethylene structure of this compound inherently prevents such isomerization, contributing to its enhanced stability.
The primary metabolites of this compound, resulting from O-demethylation and hydroxylation, have been found to be significantly less cytotoxic than the parent compound, indicating that the potent anticancer activity of this compound is attributable to the intact drug itself.[1]
Quantitative Comparison of Metabolic Stability
The following table summarizes the available quantitative data on the metabolic stability of this compound and CA-4 in human liver microsomes.
| Compound | Test System | Metabolism | Key Metabolic Pathways | Reference |
| This compound | Human Liver Microsomes | < 5% | O-demethylation, Aromatic Hydroxylation | [1] |
| This compound | Human Liver Microsomes | < 10% | O-demethylation, Aromatic Hydroxylation | [1] |
| CA-4 | Human & Rat Liver Microsomes | Metabolized to multiple products | O-demethylation, Aromatic Hydroxylation, Z-E Isomerization |
Experimental Protocols
A detailed methodology for assessing the in vitro metabolic stability of compounds like this compound and CA-4 is crucial for reproducible and comparable results. Below is a representative protocol for a metabolic stability assay using human liver microsomes.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective: To determine the rate of disappearance of a test compound (this compound or CA-4) when incubated with human liver microsomes in the presence of necessary cofactors.
2. Materials:
-
Test compound (this compound or CA-4) stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
3. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Pre-warm the human liver microsomes and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the test compound working solution and the human liver microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.
Signaling Pathways and Mechanism of Action
Both this compound and CA-4 exert their primary anticancer effects by inhibiting tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, they disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
The induction of apoptosis by these compounds involves the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. Disruption of the microtubule network can lead to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This shift in the balance of Bcl-2 family proteins increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis.
In addition to their direct effects on cancer cells, both this compound and CA-4 exhibit potent anti-angiogenic properties. They can disrupt the established tumor vasculature and inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. This vascular-disrupting activity is linked to their effects on endothelial cells, which are also dependent on a dynamic microtubule cytoskeleton. Furthermore, by interfering with microtubule-dependent signaling, these compounds may indirectly affect pro-angiogenic signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway.
Conclusion
In the comparative analysis of metabolic stability, this compound unequivocally demonstrates a superior profile to CA-4. Its resistance to metabolism, particularly the prevention of isomerization, translates to a more predictable and sustained pharmacological action. This enhanced stability, coupled with its potent anti-tubulin and anti-angiogenic activities, positions this compound as a highly promising candidate for further preclinical and clinical development in cancer therapy. For researchers in drug discovery, the case of this compound serves as a compelling example of how structural modifications can overcome the metabolic liabilities of a potent natural product, leading to a more viable therapeutic agent.
References
Evaluating the Safety Profile of isoCA-4 Versus Other Tubulin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of isoCA-4 with other prominent tubulin inhibitors. The information is compiled from preclinical and clinical data to assist researchers in making informed decisions for future drug development.
Executive Summary
Tubulin inhibitors are a cornerstone of cancer chemotherapy. However, their clinical utility is often limited by significant toxicities. This compound, a synthetic analog of the natural product combretastatin A-4 (CA-4), has emerged as a promising anti-cancer agent due to its potent tubulin polymerization inhibitory activity. This guide evaluates the safety profile of this compound in comparison to established tubulin inhibitors like paclitaxel and colchicine, as well as its parent compound, CA-4. While this compound demonstrates comparable efficacy to CA-4, its structural modifications suggest a potentially improved safety profile, a critical aspect for therapeutic advancement.
Comparative Cytotoxicity
A key aspect of a favorable safety profile is the selective cytotoxicity of a compound towards cancer cells over normal, healthy cells. This is often quantified by the half-maximal inhibitory concentration (IC50) and the selectivity index (SI).
In Vitro Cytotoxicity in Human Cancer Cell Lines
This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values often in the nanomolar range. This potency is comparable to its parent compound, combretastatin A-4.
| Compound | Cancer Cell Line | IC50 (nM) |
| This compound | A549 (Lung Carcinoma) | 3.5 - 52.7[1] |
| K562 (Leukemia) | 25 - 60 (GI50)[2] | |
| H1299 (Lung Carcinoma) | 25 - 60 (GI50)[2] | |
| Combretastatin A-4 (CA-4) | A549 (Lung Carcinoma) | ~10 |
| Paclitaxel | A549 (Lung Carcinoma) | ~5 |
| Colchicine | Various | ~10 - 100 |
Note: IC50 and GI50 values can vary depending on the assay conditions and cell line.
In Vitro Cytotoxicity in Normal Human Cell Lines and Selectivity Index
Data on the cytotoxicity of this compound in normal human cell lines is limited. However, studies on its parent compound, CA-4, and its analogs provide some insights. For instance, some novel combretastatin A-4 analogs have shown lower toxicity toward normal cells compared to cancer cells. A higher selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) indicates a more favorable safety profile.
| Compound | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Combretastatin A-4 (CA-4) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Minimal cytotoxicity at therapeutic concentrations[3] | >1 |
| Novel CA-4 Analogs | L-02 (Normal Liver) & MCF-10A (Normal Breast) | > 15 | Some analogs >1000 |
Further studies are required to determine the specific IC50 values of this compound in a panel of normal human cell lines to accurately calculate its selectivity index.
In Vivo Toxicity
Preclinical in vivo studies are crucial for assessing the systemic toxicity of a drug candidate. Key parameters include the Maximum Tolerated Dose (MTD) and the median lethal dose (LD50).
| Compound | Animal Model | MTD/LD50 | Observed Toxicities |
| This compound | Data not available | Data not available | Data not available |
| Combretastatin A-4 Phosphate (CA-4P) | Human (Phase I) | 60-68 mg/m² (MTD) | Tumor pain, ataxia, cardiovascular changes |
| Paclitaxel | Human | Varies with regimen | Neurotoxicity, myelosuppression, hypersensitivity reactions |
| Colchicine | Human | Narrow therapeutic index | Gastrointestinal distress, myelosuppression, myotoxicity |
The lack of published in vivo toxicity data for this compound is a significant gap. The data for CA-4P, a water-soluble prodrug of CA-4, suggests that the combretastatin class can have dose-limiting toxicities.
Mechanism of Action and Downstream Signaling
This compound, like other tubulin inhibitors, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. It also functions as a vascular disrupting agent (VDA), selectively targeting tumor vasculature.
Tubulin Polymerization Inhibition and Cell Cycle Arrest
This compound binds to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule cytoskeleton leads to the arrest of cells in the G2/M phase of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. IL-4 induces apoptosis of endothelial cells through the caspase-3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling isoCA-4
Disclaimer: No specific Safety Data Sheet (SDS) for isoCA-4 is publicly available. The following guidance is based on the safety protocols for the structurally similar and potent tubulin polymerization inhibitor, Combretastatin A4 (CA-4), and general best practices for handling cytotoxic compounds.[1][2][3] Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance for handling and disposal to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a derivative of Combretastatin A4 and functions as a tubulin polymerization inhibitor, exhibiting anti-proliferative activities.[1] Compounds of this class are considered cytotoxic and should be handled with extreme caution. The primary routes of exposure are inhalation, skin contact, and eye contact.[4]
Toxicological Properties (based on Combretastatin A4):
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1][3] |
| Carcinogenicity | Not officially classified, but as a cytotoxic agent, it should be treated as potentially carcinogenic. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately if contaminated. Routinely inspect gloves for tears or punctures before and during use.[5] |
| Body | Disposable Gown | Use a disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be elastic.[6] |
| Eyes/Face | Safety Goggles and Face Shield | ANSI-approved safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing.[7] |
| Respiratory | N95 or Higher Respirator | A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form of the compound or when there is a risk of aerosol generation.[4][8] |
Operational Plan: Handling Procedures
All handling of this compound, particularly the solid compound and concentrated solutions, must be performed within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2) to protect both the user and the product.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the work area within the fume hood is clean and decontaminated. Cover the work surface with a disposable, plastic-backed absorbent pad.[9]
-
Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, respirator, eye protection, face shield, and then outer gloves.
-
Weighing: When weighing the solid compound, use a dedicated, contained balance within the fume hood or a powder-containment hood. Use tools that minimize dust generation.
-
Reconstitution: To prepare solutions, slowly add the solvent to the vial containing the this compound powder to avoid aerosolization. Cap the vial and vortex gently to dissolve.
-
Handling Solutions: Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.[9] When transferring solutions, point the needle away from yourself and others.
-
Decontamination of Work Area: After each procedure, wipe down all surfaces and equipment in the fume hood with a suitable decontamination solution (e.g., 10% bleach solution followed by 70% ethanol).[6] Dispose of all cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown and then the rest of the PPE. The inner gloves should be the last item removed.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.[8]
Step-by-Step Disposal Protocol:
-
Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, absorbent pads, pipette tips, and vials, must be segregated into a clearly labeled "Cytotoxic Waste" or "Hazardous Chemical Waste" container.[8]
-
Sharps: Needles and other sharps must be placed in a puncture-resistant sharps container designated for cytotoxic waste.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour any this compound solution down the drain.
-
Solid Waste: Solid this compound and any grossly contaminated materials should be double-bagged in thick, sealable plastic bags and placed in the cytotoxic waste container.[8]
-
Container Sealing and Labeling: Once the waste container is full (do not overfill), securely seal it. Ensure the container is clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. gerpac.eu [gerpac.eu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. cws.auburn.edu [cws.auburn.edu]
- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
